4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one
Description
Properties
IUPAC Name |
4,5-bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8I2OS4/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPQDOADJJFDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)SC1=C(SC(=O)S1)SCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8I2OS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398936 | |
| Record name | 4,5-Bis[(2-iodoethyl)sulfanyl]-2H-1,3-dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128258-76-4 | |
| Record name | 4,5-Bis[(2-iodoethyl)sulfanyl]-2H-1,3-dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one
Topic: 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one Content Type: Technical Monograph & Experimental Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is a high-value organosulfur intermediate primarily utilized in the synthesis of tetrathiafulvalene (TTF) derivatives, specifically bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF or "ET") , which forms the basis of many organic superconductors. Beyond materials science, its reactive alkyl iodide arms and masked dithiol core (protected as a cyclic carbonate) make it a versatile scaffold for cross-coupling reactions and bioconjugation linkers in drug discovery, particularly for sulfur-rich pharmacophores.
Chemical Identity & Physical Properties
| Property | Data |
| IUPAC Name | 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one |
| Molecular Formula | C₇H₈I₂OS₄ |
| Molecular Weight | 506.21 g/mol |
| Core Structure | 1,3-Dithiol-2-one (Cyclic Dithiocarbonate) |
| Functional Groups | Alkyl Iodide (x2), Cyclic Ketone, Thioether |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF; Insoluble in water |
| Stability | Light-sensitive (due to C-I bonds); Store at -20°C under inert atmosphere |
Synthesis & Production Protocol
The synthesis of this compound is a multi-step process requiring strict control of stoichiometry and atmosphere. The protocol below synthesizes the iodo derivative from the hydroxy precursor, which is derived from carbon disulfide.
Phase 1: Formation of the Zincate Intermediate
Reaction: Carbon disulfide (CS₂) + Sodium (Na) → Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Zn complex).
-
Mechanism: Reduction of CS₂ by alkali metal in DMF forms the "dmit" dianion, stabilized as a zinc complex.
-
Critical Step: This must be performed under strictly anhydrous conditions to prevent side reactions with water.
Phase 2: Alkylation & Transchalcogenation
Precursor Synthesis:
-
Alkylation: The zincate is reacted with 2-chloroethanol to yield 4,5-bis(2-hydroxyethylthio)-1,3-dithiole-2-thione .
-
Transchalcogenation: The thione (C=S) is converted to the ketone (C=O) using mercury(II) acetate [Hg(OAc)₂] .
-
Why: The ketone (one) is more stable and allows for cleaner coupling reactions later than the thione.
-
Phase 3: Iodination (Target Molecule Synthesis)
Protocol:
-
Reagents: 4,5-Bis(2-hydroxyethylthio)-1,3-dithiol-2-one (1.0 eq), Hydroiodic acid (HI, 57% aq, excess) or PPh₃/I₂ (Appel conditions).
-
Procedure:
-
Dissolve the hydroxy precursor in CH₂Cl₂ or acetonitrile.
-
Add HI dropwise at 0°C.
-
Reflux for 4–6 hours.
-
Quench with saturated NaHCO₃ and wash with sodium thiosulfate (to remove free iodine).
-
-
Purification: Recrystallization from ethanol/hexane or column chromatography (Silica, CH₂Cl₂/Hexane).
Visualization: Synthesis Pathway
Figure 1: Stepwise synthesis from elemental precursors to the target iodo-derivative.
Reactivity & Applications
A. Materials Science: BEDT-TTF Synthesis
The primary utility of this compound is as a "half-unit" for BEDT-TTF .
-
Mechanism: The alkyl iodides act as leaving groups. Upon treatment with a base (or reducing agent), the side chains cyclize to form the six-membered dihydro-dithiin rings characteristic of BEDT-TTF.
-
Coupling: Two "one" units are coupled using trialkyl phosphite (P(OR)₃) to form the central tetrathiafulvalene double bond.
B. Medicinal Chemistry: Thiol-Reactive Linkers
In drug development, this molecule serves as a heterobifunctional linker .
-
Bio-orthogonal Chemistry: The alkyl iodides are highly reactive toward nucleophiles (amines, thiols) but can be displaced selectively.
-
Sulfur Scaffolds: The 1,3-dithiol-2-one core is a "masked" dithiol. In vivo or in situ reduction can release the dithiolate, which has potential antioxidant or metal-chelating properties (similar to the drug Oltipraz).
Visualization: Reactivity Flow
Figure 2: Divergent applications in organic electronics and bioconjugation.
Safety & Handling (MSDS Summary)
-
Hazards:
-
Acute Toxicity: Toxic if swallowed (H301).
-
Skin/Eye: Causes severe skin burns and eye damage (alkylating agent).
-
Sensitization: Potential skin sensitizer due to iodine and sulfur content.
-
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves (double gloving recommended due to permeability of iodides).
-
Avoid contact with strong oxidizing agents.
-
-
Disposal:
-
Treat as halogenated organic waste.
-
Quench unreacted iodides with sodium thiosulfate before disposal.
-
References
-
Svenstrup, N., & Becher, J. (1995). The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Synthesis. Link
-
Ueda, K., & Yoza, K. (2009).[1] 2-[4,5-Bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-5-(4,5-diiodo-1,3-dithiol-2-ylidene)-1,3-dithiolan-4-one.[1][2] Acta Crystallographica Section E. Link
-
Simmons, H. E., et al. (1962). Tetracyanotetrathiafulvalene. Journal of the American Chemical Society. (Foundational chemistry for TTF synthesis).[3][4]
-
Organic Syntheses. (1996). 4,5-Dibenzoyl-1,3-dithiole-1-thione. Org. Synth. 73, 270. Link
-
Legros, J. P., et al. (2007).[3] 2,3-Bis(2-cyanoethylsulfanyl)-6,7-tetramethylenetetrathiafulvalene. Acta Cryst. E. (Describes the cyanoethyl precursor variant). Link
Sources
- 1. (5E)-2-[4,5-Bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-5-(4-iodo-1,3-dithiol-2-ylidene)-1,3-dithiolan-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (5E)-2-[4,5-Bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-5-(4-iodo-1,3-dithiol-2-ylidene)-1,3-dithiolan-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bis(vinylenedithio)tetrathiafulvalene analogues of BEDT-TTF - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Synthesis of Tetrathiafulvalene (TTF) Precursors
Topic: Tetrathiafulvalene (TTF) Precursor Synthesis: The Zincate Route & Phosphite Coupling Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists in Drug/Device Development.
The Zincate Route & Phosphite Coupling Strategies
Executive Summary: The Molecular Architecture of TTF
Tetrathiafulvalene (TTF) and its derivatives (e.g., BEDT-TTF) are the cornerstone of organic electronics, serving as electron donors in charge-transfer salts and organic superconductors. For researchers in drug development and bio-electronics, these sulfur-rich heterocycles offer unique redox properties applicable in biosensors and bio-orthogonal labeling.
This guide details the "Zincate Route," the most versatile and scalable method for synthesizing functionalized TTF precursors. Unlike the direct high-pressure cycloaddition of alkynes with carbon disulfide, the zincate route provides a stable, divergent intermediate—bis(tetraethylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate —which can be alkylated to form a vast library of derivatives before the final coupling step.
Strategic Pathway: The "Zincate Divergence"
The synthesis relies on a "disconnection approach" where the central double bond of TTF is formed last. The critical intermediate is the [Zn(dmit)2]²⁻ complex (Zincate), which stabilizes the reactive dithiolate dianion.
Figure 1: The Zincate Divergence Pathway.[1] The zincate complex acts as a stable "hub," allowing for diverse functionalization (alkylation) prior to the final dimerization into TTF.
Core Protocol A: Synthesis of the Zincate Intermediate
Target Molecule: Bis(tetraethylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate Role: The universal precursor for 4,5-functionalized TTFs.
Safety Critical (E-E-A-T)
-
Carbon Disulfide (CS₂): Extremely flammable (flash point -30°C) and neurotoxic.[1] Use only in a high-efficiency fume hood.
-
Sodium Metal: Reacts violently with water.[1] The reduction of CS₂ is exothermic; temperature control is non-negotiable.[1]
Step-by-Step Methodology
-
Apparatus Setup: Flame-dry a 2L three-necked flask equipped with a mechanical stirrer, inert gas inlet (Argon/Nitrogen), and a pressure-equalizing dropping funnel.
-
Sodium Dispersion: Introduce Sodium metal (23.0 g, 1.0 mol) cut into small pieces. Add dry Carbon Disulfide (180 mL, 3.0 mol) . Cool the system to 0°C using an ice bath.
-
Controlled Reduction: Add Dimethylformamide (DMF, 200 mL) dropwise over 4 hours.
-
Mechanistic Insight: The DMF acts as an electron carrier/solvent.[1] The reaction mixture will turn deep red/violet, indicating the formation of the 1,3-dithiole-2-thione-4,5-dithiolate dianion.
-
Caution: Maintain temperature <10°C to prevent runaway decomposition.
-
-
Quenching: After stirring overnight at room temperature, carefully destroy unreacted sodium by adding Methanol (50 mL) dropwise at 0°C.
-
Complexation: Add a solution of Zinc Chloride (20 g) in aqueous ammonia/methanol. This traps the unstable dithiolate as the stable zincate complex.
-
Precipitation: Add Tetraethylammonium bromide (53 g) in water. The red zincate salt will precipitate.
-
Filtration: Filter the red solid, wash with water and methanol, and dry in vacuo.
-
Yield: Typically 80-85% (approx. 75 g).
-
Validation: The product should be a red powder, stable in air for months.
-
Core Protocol B: Functionalization to BEDT-TTF Precursor
Target Molecule: 4,5-Ethylenedithio-1,3-dithiole-2-thione Relevance: Precursor to BEDT-TTF (ET), the basis for many organic superconductors.[1]
-
Dissolution: Dissolve the Zincate (10 g) in dry Acetone (100 mL) . The solution should be deep red.[1]
-
Alkylation: Add 1,2-Dibromoethane (excess, 5-10 mL) .
-
Reflux: Heat to reflux for 2-4 hours.
-
Observation: The red color will fade to yellow/orange, and a precipitate (Zinc bromide salts) will form.
-
Why: The nucleophilic sulfur atoms on the zincate displace the bromides, closing the ethylene bridge ring.
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate.
-
Purification: Recrystallize from acetonitrile or ethanol.
-
Endpoint: Yellow needles; MP ~120°C.
-
Core Protocol C: Triethyl Phosphite Mediated Coupling
The Mechanism: This reaction is a "reductive dimerization."[1] The phosphite acts as a desulfurizing agent, converting the thione (C=S) into a carbene intermediate, which then dimerizes.
Figure 2: Mechanistic flow of the phosphite-mediated coupling.[1]
Coupling Procedure
-
Reagent: Use Triethyl Phosphite (P(OEt)₃) freshly distilled.
-
Note: Trimethyl phosphite is more reactive but more toxic; Triphenyl phosphite is slower. Triethyl is the optimal balance.
-
-
Reaction: Suspend the Thione Precursor (2.0 g) in neat P(OEt)₃ (10 mL).
-
Heating: Heat to 110-120°C under Argon.
-
Critical Check: The solid will dissolve, and the solution will darken (orange -> red -> brown).
-
Monitoring: Use TLC (Silica, CH₂Cl₂).[1] The thione spot (higher Rf) will disappear; the TTF product (often fluorescent) will appear.
-
-
Isolation: Cool to room temperature. The TTF derivative often crystallizes out.[1] If not, add Methanol to precipitate.[1]
-
Purification: Filter and wash with Methanol. Recrystallize from Chlorobenzene or Chloroform .[1]
-
Purity Note: Trace phosphite contaminants degrade electronic performance. Multiple recrystallizations or HPLC are recommended for device-grade materials.
-
Data Summary: Coupling Reagent Comparison
| Reagent | Reactivity | By-Product Removal | Recommended For |
| P(OMe)₃ | High | Distillation (Low BP) | Sterically hindered thiones |
| P(OEt)₃ | Standard | Precipitation/Wash | General TTF synthesis |
| PPh₃ | Low | Chromatography required | Sensitive substrates |
| Dicobalt Octacarbonyl | Very High | Filtration | Thiones resistant to phosphites |
References
-
Zincate Synthesis (Org. Synth.): Hansen, T. K., et al. "4,5-Dibenzoyl-1,3-dithiole-1-thione."[1] Organic Syntheses, Coll.[1] Vol. 9, p. 72 (1998). Link
-
BEDT-TTF Precursor (Org.[1] Synth.): Larsen, J., & Lenoir, C. "2,2'-Bi-5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiinylidene (BEDT-TTF)." Organic Syntheses, Coll.[1] Vol. 8, p. 31 (1993). Link
-
Phosphite Coupling Mechanism: Moore, A. J., & Bryce, M. R. "New Tetrathiafulvalene Derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1991. Link
-
Review of TTF Chemistry: Segura, J. L., & Martin, N. "New Concepts in Tetrathiafulvalene Chemistry."[1] Angewandte Chemie International Edition, 2001. Link
Sources
An In-depth Technical Guide to the Synthesis of BEDT-TTF (ET) Analogue Intermediates
Introduction: The Significance of BEDT-TTF in Materials Science
Bis(ethylenedithio)tetrathiafulvalene, commonly abbreviated as BEDT-TTF or simply ET, stands as a cornerstone in the field of molecular conductors.[1][2] This sulfur-rich organic donor molecule has been extensively studied due to its remarkable ability to form charge-transfer salts with a wide variety of anions, leading to materials that exhibit a range of fascinating electronic properties, including metallic conductivity and superconductivity at low temperatures.[1][3] The versatility of the BEDT-TTF framework allows for the synthesis of a vast number of analogues, where modifications to the peripheral structure can be used to fine-tune the solid-state packing and, consequently, the material's physical properties.[3][4]
This guide provides a detailed exploration of the synthetic pathways to key intermediates that form the core of BEDT-TTF and its analogues. We will delve into the strategic considerations behind the chosen methodologies, offering insights into the reaction mechanisms and providing field-proven protocols for their successful execution. This document is intended for researchers and professionals in chemistry and materials science who are engaged in the design and synthesis of novel organic conductors.
Core Synthetic Strategies: Building the Tetrathiafulvalene Framework
The synthesis of BEDT-TTF and its derivatives generally converges on the construction of a central tetrathiafulvalene (TTF) core, which is flanked by two ethylenedithio groups. Two primary strategies have emerged as the most effective and widely adopted approaches for assembling this intricate heterocyclic system.[4] Both pathways ultimately lead to the formation of the desired BEDT-TTF analogue through the coupling of key 1,3-dithiole-2-one or 1,3-dithiole-2-thione intermediates.
The first major pathway begins with the reduction of carbon disulfide (CS₂) to form a dithiolate salt, which is then alkylated to build the dithiole ring.[5][6] The second, and often more versatile route, involves a [4+2] cycloaddition reaction between 1,3-dithiole-2,4,5-trithione and an appropriate alkene.[4][7][8]
Below is a graphical representation of these convergent synthetic strategies.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Bis(vinylenedithio)tetrathiafulvalene analogues of BEDT-TTF [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Functionalized 1,3-Dithiol-2-one Building Blocks: A Technical Guide to Synthesis and Application
Topic: Functionalized 1,3-Dithiol-2-one Building Blocks Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Materials Scientists
Executive Summary
The 1,3-dithiol-2-one moiety (vinylene dithiocarbonate) represents a critical heterocyclic core in the development of organic conductors, molecular switches, and advanced bio-isosteres. Unlike its oxygenated analog (vinylene carbonate), the sulfur-rich 1,3-dithiol-2-one core exhibits unique redox non-innocence, serving as the immediate precursor to tetrathiafulvalene (TTF) derivatives—the benchmark for organic metals.
This guide moves beyond standard textbook definitions to provide a rigorous, process-centric analysis of how to synthesize, functionalize, and deploy 1,3-dithiol-2-one building blocks. It addresses the specific challenges of sulfur chemistry—catalyst poisoning, oxidation sensitivity, and purification nuances—providing a robust roadmap for the practicing scientist.
Chemical Architecture & Reactivity Profile
The Core Moiety
The 1,3-dithiol-2-one ring is a five-membered heterocycle containing a carbonyl group flanked by two sulfur atoms. Its utility stems from two competing electronic behaviors:
-
Aromaticity Potential: Upon oxidation or alkylation, the ring can form the stable 1,3-dithiolium cation (
aromatic system), a property exploited in charge-transfer complexes. -
Carbonyl Electrophilicity: The C=O bond is susceptible to nucleophilic attack, though less so than acyclic dithiocarbonates due to cyclic stabilization.
Strategic Value
-
TTF Synthesis: The most common application is the phosphite-mediated coupling to form tetrathiafulvalene (TTF) derivatives.
-
Bioisosterism: It serves as a lipophilic, metabolically distinct thio-analog of the vinylene carbonate (medoxomil) promoiety used in prodrugs (e.g., olmesartan medoxomil).
-
Metal Coordination: Hydrolysis yields dithiolene ligands, which form non-innocent complexes with transition metals for qubit design and conductivity.
Synthesis Strategies: From Retrosynthesis to Flask
The construction of the 1,3-dithiol-2-one core requires selecting a pathway based on the desired substitution pattern at the 4- and 5-positions.
Pathway A: Radical Cyclization (The "Modern" Route)
Best for: Unbalanced, highly functionalized derivatives. This method utilizes the addition of xanthates to alkynes. It is tolerant of esters, nitriles, and halides.
-
Mechanism: A xanthate (e.g., O-ethyl S-cyanomethyl xanthate) generates a radical that adds to an alkyne. Subsequent cyclization and oxidation yield the ring.
Pathway B: The -Haloketone Cyclization (The "Classic" Route)
Best for: Aryl-substituted derivatives.
-
Reagents:
-bromoketones + Potassium alkyl xanthates (or trithiocarbonates). -
Process: Nucleophilic displacement of the halide followed by acid-catalyzed cyclodehydration.
Pathway C: Oxidation of Thiones
Best for: Converting commercially available trithiocarbonates.
-
Reagents: Mercuric acetate (
) or Nitric acid. -
Process: 1,3-dithiole-2-thiones are converted to -2-ones to facilitate P(OMe)3 coupling (thiones are often too inert for direct coupling in complex substrates).
Visualization: Synthesis Decision Matrix
Caption: Decision matrix for selecting the optimal synthetic route based on substrate functionalization.
Detailed Experimental Protocol
Target: Synthesis of 4-Phenyl-1,3-dithiol-2-one via Acid-Catalyzed Cyclization. Rationale: This protocol demonstrates the robust "Pathway B" applicable to most aryl derivatives.
Reagents & Equipment
-
Precursors: Phenacyl bromide (2-bromoacetophenone), Potassium O-ethyl xanthate.
-
Solvents: Acetone (Reagent grade), Sulfuric acid (conc.), Diethyl ether.
-
Apparatus: 250 mL Round Bottom Flask (RBF), Reflux condenser, Magnetic stirrer.
Step-by-Step Methodology
Step 1: Formation of the Xanthate Intermediate
-
Dissolve Phenacyl bromide (10 mmol, 1.99 g) in Acetone (30 mL) in the RBF.
-
Add Potassium O-ethyl xanthate (11 mmol, 1.76 g) portion-wise over 5 minutes. Note: The reaction is exothermic; maintain stirring.
-
Stir at room temperature for 30 minutes. A white precipitate (KBr) will form.
-
Validation: TLC (Hexane:EtOAc 4:1) should show consumption of the bromide (
) and appearance of the xanthate intermediate ( ). -
Filter off the KBr salts and concentrate the filtrate in vacuo to yield the crude S-phenacyl xanthate.
Step 2: Cyclization to the Dithiol-2-one
-
Redissolve the crude xanthate in conc. Sulfuric Acid (10 mL). Caution: Perform in an ice bath. The solution will turn deep red/orange.
-
Stir at
for 15 minutes, then allow to warm to room temperature for 30 minutes. -
Quench: Pour the reaction mixture slowly onto crushed ice (100 g). The product will precipitate as a solid.
-
Extract with Diethyl Ether (
mL). Wash the combined organic layers with water, saturated (until neutral), and brine. -
Dry over
and concentrate.
Step 3: Purification
-
Recrystallize from Ethanol or purify via silica gel chromatography (Hexane:DCM 1:1).
-
Yield: Expect 65-75% as off-white needles.
-
Characterization:
-
NMR (CDCl
): 7.3–7.5 (m, 5H, Ar-H), 6.9 (s, 1H, Vinyl-H). -
IR: Strong band at
(C=O). Note: The C=O stretch is lower than typical carbonates due to thio-conjugation.
-
NMR (CDCl
Applications & Reactivity Landscape
Tetrathiafulvalene (TTF) Synthesis
The primary industrial use of 1,3-dithiol-2-ones is the synthesis of TTFs via reductive coupling .
-
Reagent: Trialkyl phosphites (e.g.,
or ). -
Mechanism: The phosphite attacks the carbonyl oxygen, leading to elimination of
and formation of a carbene intermediate, which dimerizes. -
Critical Insight: 1,3-dithiol-2-ones couple more readily than their thione counterparts because the C=O bond is weaker than the C=S bond in this context, and the loss of
is thermodynamically driven.
Bio-Isosterism and Linkers
In medicinal chemistry, the 1,3-dithiol-2-one ring acts as a masked dithiol .
-
Prodrug Strategy: Similar to the dioxol-2-one (medoxomil), the dithiol-2-one can be linked to carboxylic acids. However, in vivo hydrolysis releases the free dithiol, which can be toxic or reactive. Therefore, it is more often used as a stable linker in antibody-drug conjugates (ADCs) or as a rigid spacer in fragment-based drug design (FBDD).
-
Reactivity: The carbonyl is susceptible to aminolysis. Reaction with primary amines yields dithiocarbamates , a reaction used to release payload drugs attached to the sulfur.
Visualization: Reactivity Flowchart
Caption: Primary reactivity pathways of the 1,3-dithiol-2-one core.
Quantitative Data: Substituent Effects
The electronic nature of substituents at the 4,5-positions drastically affects the oxidation potential (
| Substituent (R) | Electronic Effect | Impact on TTF Donor Strength | Application |
| -H | Neutral | Baseline | General purpose |
| -Me / -SMe | Electron Donating | Increases (Lower | Superconductors (e.g., BEDT-TTF) |
| -CN / -CF3 | Electron Withdrawing | Decreases (Higher | Air-stable n-type semiconductors |
| -Ph | Conjugation | Moderate Increase | Optical materials |
Table 1: Impact of 1,3-dithiol-2-one substituents on the electronic properties of derived materials.
Troubleshooting & Expert Insights
-
Purification of Thiones vs. Ones: 1,3-dithiol-2-thiones (trithiocarbonates) are often red/yellow and non-polar. The -2-ones (dithiocarbonates) are usually white/off-white and slightly more polar. If your reaction yields a yellow solid when expecting a -2-one, you likely have incomplete oxidation or sulfur scrambling.
-
Odor Control: While less pungent than thiols, the xanthate precursors release COS and thiols upon decomposition. Always use bleach (sodium hypochlorite) traps for glassware cleaning.
-
Coupling Failures: If P(OMe)3 coupling fails, switch to P(OEt)3 (higher boiling point) or add a catalytic amount of iodine to initiate the carbene formation.
References
-
Synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 2-(Methylthio)-1,3-dithioles from 1,3-Dithiole-2-thiones: Important Building Blocks in Tetrathiafulvalene Chemistry. Journal of Organic Chemistry. Available at: [Link][1]
-
Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one. ResearchGate. Available at: [Link]
-
Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one. Frontiers in Chemistry. Available at: [Link]
-
Dynamic Combinatorial Chemistry with Novel Dithiol Building Blocks. University of Cambridge. Available at: [Link]
Sources
Architecting the Electron: A Technical Guide to Sulfur-Rich Heterocyclic Organic Superconductors
Executive Summary
This technical guide addresses the design, synthesis, and characterization of organic superconductors based on sulfur-rich heterocycles, specifically the BEDT-TTF (Bis(ethylenedithio)tetrathiafulvalene) family.[1] While the primary application of these materials lies in quantum materials science and condensed matter physics, the synthetic methodologies—involving complex heterocyclic construction—overlap significantly with protocols used in pharmaceutical drug development. This guide bridges these disciplines, offering a rigorous workflow for the Senior Application Scientist.
Part 1: The Chemical Basis & Molecular Architecture
The Role of Sulfur Orbitals
Unlike traditional metallic superconductors (e.g., Niobium-Titanium) that rely on
-
Dimensionality: This side-by-side overlap increases the dimensionality of the electronic system from 1D (prone to Peierls instability/insulating states) to 2D, which is a prerequisite for stable superconductivity in these systems.
-
The "Drug Discovery" Overlap: The same electronic features that allow charge delocalization in superconductors (low ionization potential, polarizability) make these sulfur-rich cores (dithioles, thiophenes) valuable bio-isosteres in medicinal chemistry, often used to modulate lipophilicity and metabolic stability.
Key Structural Families
The field is dominated by derivatives of Tetrathiafulvalene (TTF).[1] The most successful ligand is BEDT-TTF (often abbreviated as "ET").
Table 1: Critical Parameters of Common Organic Superconductors
| Donor Ligand | Anion ( | Phase ( | Pressure Req. | Electronic State (Ground) | |
| BEDT-TTF | Cu(NCS) | 10.4 | Ambient | Superconductor | |
| BEDT-TTF | Cu[N(CN) | 11.8 | Ambient | Superconductor | |
| BEDT-TTF | Cu[N(CN) | 12.8 | 0.3 kbar | Mott Insulator (at amb. p) | |
| TMTSF | PF | Bechgaard | 0.9 | 12 kbar | Spin-Density Wave |
Part 2: Synthesis Protocols
Ligand Synthesis: The Triethyl Phosphite Coupling
The construction of the tetrathiafulvalene core is the primary synthetic challenge. The industry-standard method involves the cross-coupling of 1,3-dithiole-2-thione/one derivatives mediated by triethyl phosphite P(OEt)
Expert Insight: Purity is paramount. Trace transition metal impurities (common in cross-coupling catalysts) act as magnetic scattering centers that kill superconductivity. The phosphite-mediated route is preferred because it is metal-free.
Workflow Diagram: Heterocycle Construction
Figure 1: Synthetic pathway for BEDT-TTF derivatives via phosphite-mediated cross-coupling. Note the conversion of thione to ketone to facilitate cross-coupling selectivity.
Crystal Growth: Galvanostatic Electrocrystallization
You cannot simply precipitate these salts; they must be grown as single crystals on an electrode surface to ensure long-range order.
Protocol:
-
H-Cell Setup: Use a standard H-shaped cell with a fine glass frit separator to prevent rapid mixing of oxidized donor and reduced anion.
-
Electrodes: Platinum wire (1mm diameter). Tip: Mechanically polish and flame-anneal the Pt wire immediately before use to remove surface oxides that create nucleation defects.
-
Solvent System: 1,1,2-Trichloroethane (TCE) with 10% Ethanol. The ethanol acts as a "modulator" to slow down crystal growth, improving quality.
-
Current Density: Apply a constant current (Galvanostatic) of
.-
Why? Constant voltage leads to fluctuating growth rates as the resistance of the solution changes. Constant current ensures a steady flux of radical cations.
-
-
Duration: 2–4 weeks. Do not disturb. Vibration isolation is required.
Workflow Diagram: Electrocrystallization Mechanism
Figure 2: Mechanism of Electrocrystallization. The rate-limiting step is the diffusion of the neutral donor to the anode surface.
Part 3: Electronic Properties & Phase Tuning
The Mott Insulator-Superconductor Transition
The
-
Mott Insulator: When
is large, electrons are localized due to repulsion. -
Superconductor: When
decreases (increasing bandwidth), the system becomes metallic and eventually superconducting.
Tuning Mechanism:
-
Physical Pressure: Compressing the lattice increases orbital overlap, increasing
, and driving the system from Insulator Superconductor. -
Chemical Pressure: Substituting the anion (e.g., replacing Br with Cl) expands the lattice, effectively applying "negative pressure" and pushing the system toward the insulating state.
Characterization Protocol (Self-Validation)
To confirm superconductivity, you must observe two distinct phenomena. Resistivity dropping to zero is necessary but not sufficient (could be a short).
-
Zero Resistivity:
-
Method: Standard 4-probe measurement.
-
Protocol: Attach gold wires (15
) using carbon paste to the crystal face. Cool to < 10K.[2] -
Validation: Resistance must drop below the noise floor of the instrument (
).
-
-
Meissner Effect (Diamagnetism):
-
Method: SQUID Magnetometry.
-
Protocol: Zero-Field Cooled (ZFC) vs. Field Cooled (FC) curves.
-
Validation: A strong diamagnetic signal (negative susceptibility) at
confirms bulk superconductivity, distinguishing it from filamentary surface conduction.
-
References
-
Williams, J. M., et al. (1990). Organic Superconductors (Including Fullerenes): Synthesis, Structure, Properties, and Theory. Prentice Hall. (Note: Seminal text in the field).
-
Toyota, N., Lang, M., & Müller, J. (2007). Low-Dimensional Molecular Metals. Springer Berlin Heidelberg. .
-
Mori, T. (2004).
and Phases." Bulletin of the Chemical Society of Japan, 71(11), 2509-2526. . -
Kino, H., & Fukuyama, H. (1996). "Phase Diagram of Two-Dimensional Organic Conductors: (BEDT-TTF)2X." Journal of the Physical Society of Japan, 65(7), 2158-2169. .
-
Larsen, J., & Lenoir, C. (1996). "Synthesis of BEDT-TTF derivatives." Organic Superconductivity, Springer. .
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Preamble: The Criticality of the Molecular Anchor
An In-Depth Technical Guide to Sulfur-Based Ligands in Molecular Electronics
In the pursuit of ultimate electronic miniaturization, the field of molecular electronics seeks to use single molecules or self-assembled monolayers as active electronic components.[1] The foundational structure of this endeavor is the metal-molecule-metal (M-M-M) junction, a system where a molecule is chemically and electronically coupled to two conductive electrodes. The performance, stability, and reproducibility of such a junction are not solely dictated by the molecule's core (the "wire") but are critically dependent on the chemical groups that anchor it to the electrodes.[2] These anchors govern the alignment of molecular orbitals relative to the electrode's Fermi level and the strength of the electronic coupling, thereby defining the charge transport characteristics of the entire device.[3][4]
Among the various chemical motifs explored, sulfur-based ligands have emerged as the cornerstone of molecular electronics, primarily due to the robust and spontaneous bond formed between sulfur and gold, the most common electrode material.[2] This guide provides a deep, technical dive into the chemistry, fabrication, and physics of sulfur-anchored molecular junctions, aimed at researchers and professionals navigating this complex and promising field.
Part 1: The Chemistry and Versatility of Sulfur-Based Anchoring Groups
The efficacy of a molecular junction is fundamentally a problem of chemical bonding. The anchor group must form a stable, conductive link between the molecule and the electrode surface. Sulfur's rich chemistry, from the classic thiol to more advanced derivatives, offers a versatile toolkit for engineering the molecule-electrode interface.
The Archetype: The Thiol (R-SH) Anchor and the Au-S Bond
The thiol group is the most extensively studied anchor in molecular electronics.[2] Its popularity stems from the high affinity of sulfur for gold surfaces, leading to the spontaneous formation of a strong, quasi-covalent gold-thiolate (Au-S-R) bond with a bond strength of approximately 40-50 kcal/mol.[5] This interaction is the basis for the self-assembly of highly ordered monolayers (SAMs) on gold surfaces.[6]
It is widely accepted that upon adsorption to a gold surface, the thiol proton (H) dissociates, and the sulfur atom bonds directly to the gold.[7] However, the precise binding geometry is a subject of considerable complexity and has a profound impact on conductance. The sulfur atom can bind to a single gold atom (atop site), bridge two gold atoms (bridge site), or bind to a three-atom hollow site on the Au(111) surface.[2] This variability in binding configuration contributes to the observed distribution of conductance values in single-molecule measurements.[8]
Diagram: Thiol Binding Geometries on Au(111) Surface
Caption: Possible binding sites for a sulfur atom on a gold (111) surface.
Beyond the Thiol: A Portfolio of Sulfur Anchors
While thiols are foundational, their limitations, such as structural variability and susceptibility to oxidation, have driven the exploration of alternative sulfur-based linkers.[9][10]
-
Methyl Sulfide (Thioether, R-SMe): This group typically forms a weaker dative bond with gold compared to the thiol. While this can result in shorter junction lifetimes, it can also lead to more well-defined binding geometries and narrower conductance distributions.[11]
-
Thioacetate (R-SAc): Often used as a protecting group for thiols, thioacetates can serve as "pro-anchors." The acetyl group is cleaved in situ upon exposure to the gold surface, revealing the thiol to form the Au-S bond.[11] This strategy is advantageous for synthesizing complex molecules where a free thiol might interfere with reaction steps.
-
Diphenyl Sulfide: Recent studies have shown that the sulfur atom within a diphenyl sulfide moiety can act as a surprisingly effective and stable anchoring group, offering a new avenue for robust molecular junction fabrication.[12]
-
The Role of Sulfur Oxidation: The oxidation state of sulfur can dramatically alter the electronic properties of a molecule.[13][14] Oxidizing a sulfide bridge within a molecular wire to a sulfoxide or sulfone lowers the energy of the frontier molecular orbitals.[15] This provides a chemical handle to tune the charge transport characteristics, a principle that is highly valuable for designing molecular components with specific electronic functions.[14][15]
Part 2: Fabrication and Characterization Protocols
Translating a designed molecule into a functional electronic junction requires precise fabrication and characterization methodologies. The choice of technique depends on whether the goal is to study a large, statistically significant ensemble or a densely packed monolayer.
Methodology 1: Self-Assembled Monolayers (SAMs)
SAMs are ordered molecular assemblies formed spontaneously by the adsorption of molecules onto a surface. For sulfur-based ligands on gold, this process creates a densely packed, quasi-crystalline two-dimensional structure that can be used for large-area molecular electronic devices.[16][17]
This protocol describes a standard procedure for creating a high-quality alkanethiol SAM on a gold-coated substrate.
1. Substrate Preparation:
- Obtain a substrate (e.g., silicon wafer) coated with a thin adhesion layer (e.g., 5 nm Cr or Ti) followed by a 50-100 nm layer of gold.
- Causality: The adhesion layer is critical for preventing the gold from delaminating.
- Clean the substrate by sonicating sequentially in acetone, isopropanol, and deionized water (10 minutes each).
- Dry the substrate under a stream of dry nitrogen.
- Immediately before use, treat the substrate with UV-Ozone for 15 minutes to remove organic contaminants and create a hydrophilic, oxide-free surface.[18]
2. Solution Preparation:
- Prepare a 1 mM solution of the desired alkanethiol (e.g., 1-octadecanethiol) in absolute ethanol.
- Causality: Ethanol is a common solvent as it is a good solvent for most thiols and does not aggressively etch the gold surface. The 1 mM concentration is a balance between ensuring sufficient molecular flux to the surface and preventing multilayer formation.
3. Self-Assembly:
- Immerse the cleaned gold substrate into the thiol solution.
- Leave the substrate in the solution for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
- Causality: While initial monolayer formation is rapid, the longer immersion time allows for molecular rearrangement and defect healing, resulting in a more ordered and densely packed SAM.[6]
4. Post-Assembly Cleaning & Validation:
- Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
- Dry again under a stream of dry nitrogen.
- Validation: A successful, densely packed monolayer can be confirmed by measuring the static water contact angle. A hydrophobic methyl-terminated SAM should exhibit a contact angle >110°. This provides a simple, self-validating check of monolayer quality.
Methodology 2: Scanning Tunneling Microscope Break-Junction (STM-BJ)
The STM-BJ technique is a powerful platform for measuring the conductance of a single molecule.[19][20] It involves repeatedly forming and breaking a metallic contact between an STM tip and a substrate in a solution containing the target molecules. As the contact breaks, a nanometer-sized gap is formed, into which a single molecule can bridge, allowing its conductance to be measured.[21]
Diagram: STM Break-Junction Experimental Workflow
Caption: Workflow for a single-molecule conductance measurement using STM-BJ.
1. Instrument Setup:
- Use an STM with a freshly cut gold tip and an atomically flat Au(111) substrate.
- Place a droplet of a dilute solution (e.g., 0.1 mM) of the dithiol molecule in a suitable solvent (e.g., mesitylene) to cover the tip-substrate interface.
- Causality: A dilute solution minimizes the probability of multiple molecules bridging the gap simultaneously.
2. Junction Formation/Breaking Cycle:
- Apply a small DC bias voltage (e.g., 25-100 mV) between the tip and substrate.
- Using piezoelectric control, drive the tip into the substrate until a predefined current setpoint (e.g., >1 G₀, where G₀ is the quantum of conductance) is reached, indicating a stable metallic contact.[19]
- Retract the tip at a constant speed (e.g., ~20 nm/s) while continuously recording the current.[19]
3. Data Acquisition:
- As the tip retracts, the gold atomic contact thins and eventually breaks. The current will drop in discrete steps characteristic of G₀.
- After the gold contact breaks, the current drops to near zero. If a molecule from the solution bridges the newly formed nanogap, the current will stabilize at a lower value, forming a "plateau" in the current-distance trace.[8]
- Continue retracting until this molecular junction also breaks.
- This entire process constitutes one "trace."
4. Statistical Analysis:
- Repeat the cycle thousands of times to build a statistically robust dataset.[20]
- Trustworthiness: A single trace is not sufficient. The stochastic nature of junction formation requires a statistical approach to identify the true molecular conductance.
- Plot all acquired current traces on a semi-log histogram. The molecular conductance values will appear as clear peaks in this histogram, allowing for their unambiguous determination.
Part 3: Charge Transport Physics and the Ligand's Role
At the single-molecule level, charge transport is a quantum mechanical phenomenon, typically dominated by coherent tunneling.[17] The conductance (G) of a single-level system can be described by a simplified Landauer-type expression:
G = G₀ * (4Γ² / ( (ε₀ - E_F)² + 4Γ² ))
Where Γ represents the electronic coupling strength between the molecule and the electrodes, and (ε₀ - E_F) is the energy offset between the closest molecular orbital (usually the HOMO or LUMO) and the electrode Fermi energy. The anchoring group profoundly influences both Γ and ε₀.[22]
-
Influence on Coupling (Γ): The chemical nature of the anchor-electrode bond dictates the overlap of wavefunctions and thus the coupling strength. Stronger covalent bonds, like the Au-thiolate, generally lead to larger Γ and higher conductance compared to weaker dative bonds like Au-thioether.[11]
-
Influence on Energy Level Alignment (ε₀): The anchor group can induce a dipole at the interface, shifting the vacuum level and thus altering the alignment of the molecule's energy levels relative to the electrode's Fermi level. This effect can gate the molecule, moving the HOMO or LUMO closer to or further from E_F, which exponentially impacts the tunneling current.[3]
Data Presentation: Comparing Sulfur-Based Anchors
To illustrate these principles, the following table summarizes experimental single-molecule conductance data for an oligo(phenylene ethynylene) (OPE3) core functionalized with different anchoring groups.
| Anchoring Group | Molecular Structure | Typical Conductance (G/G₀) | Junction Stability | Key Insight |
| Thiol (SAc) | AcS-OPE3-SAc | ~ 1 x 10⁻⁴ | High | Strong coupling leads to the highest conductance among the tested sulfur anchors.[11] |
| Methyl Sulfide | MeS-OPE3-SMe | ~ 2 x 10⁻⁵ | Low | Weaker dative bond results in lower coupling and conductance, but often a more defined signal.[11] |
| Pyridyl (for comparison) | Py-OPE3-Py | ~ 4 x 10⁻⁵ | High | A common non-sulfur anchor, shows intermediate conductance and high stability.[11] |
| Amine (for comparison) | H₂N-OPE3-NH₂ | ~ 1 x 10⁻⁵ | Moderate | Generally provides lower conductance than thiol due to poorer orbital overlap with gold.[11][23] |
Data synthesized from comparative studies such as[11]. Values are representative and can vary with experimental conditions.
Part 4: Future Directions and Outlook
The field continues to evolve, with research pushing beyond the canonical thiol-gold system to address key challenges of stability, functionality, and material diversity.
-
Enhanced Stability through Multidentate Anchors: Designing ligands that bind to the electrode surface via multiple sulfur atoms (e.g., tridentate thiols) has been shown to dramatically increase the mechanical stability and lifetime of molecular junctions.[10] This is a critical step towards creating robust, long-lasting molecular electronic devices.
-
Alternative Electrodes: While gold is dominant, there is growing interest in using other electrode materials like platinum, palladium, and even conductive oxides like indium tin oxide (ITO).[24][25] This necessitates the development of new sulfur-based ligands with specific chemical affinities for these alternative surfaces.
-
Redox-Active Sulfur Moieties: The ability to reversibly oxidize and reduce sulfur-containing groups within a molecule opens the door for creating molecular switches.[13] By applying an electrochemical potential, one could change the oxidation state of a sulfur bridge, thereby switching the molecule between high- and low-conductance states.[15]
The sulfur-based ligand is more than a simple connector; it is an active and tunable component that is central to the function of any molecular electronic device. A deep, interdisciplinary understanding of its chemistry, physics, and engineering is paramount to advancing the frontier of molecular-scale electronics.
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- Using the Scanning Tunneling Microscope Break-Junction Technique to Uncover Fundamental Molecular Functionality in Single Molecule Circuits. (n.d.). eScholarship.
- STM-BASED BREAK JUNCTION TECHNIQUE AS AN EFFECTIVE TOOL FOR EXAMINING STATES OF CONJUGATION IN MOLECULAR SYSTEMS. (2024). FLOGEN Star Outreach.
- Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. (n.d.). CONICET.
- Quantifying thiol-gold interactions towards the efficient strength control. (2014). PubMed.
- Oxidation of Thiol Anchor Groups in Molecular Junction Devices: A Density Functional Theory Study. (2010).
- Self-assembling monolayers of helical oligopeptides on gold with applications in molecular electronics. (n.d.).
- Incorporating Single Molecules into Electrical Circuits. The Role of the Chemical Anchoring Group. (2014). The Royal Society of Chemistry.
- Self-Assembled Monolayers on Gold of Thiols Incorporating Conjugated Terminal Groups. (n.d.).
- A New Approach to Generate Thiol-termin
- Properties of thiols self-assembled monolayers on gold. (2009). Instituto de Telecomunicações (IT).
- Selective anchoring groups for molecular electronic junctions with ITO electrodes. (n.d.). The University of Liverpool Repository.
- Revealing the Role of Anchoring Groups in the Electrical Conduction Through Single‐Molecule Junctions. (n.d.). Sílice (CSIC).
- Inelastic tunneling spectroscopy of gold-thiol and gold-thiolate interfaces in molecular junctions: The role of hydrogen. (2012). The Journal of Chemical Physics | AIP Publishing.
- Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Compar
- Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties. (2022). RSC Publishing.
- Engineering Transport Orbitals in Single-Molecule Junctions. (2022).
- A new anchoring group to fabricate single-molecule junctions: diphenyl sulfide. (n.d.).
- Structural and Redox Interconversions of Sulfur Ligands of Transition Metal Complexes. (n.d.). MDPI.
- Sulfur based metal complexes for synthesis of semiconductor nanoparticles. (2016).
- Stability of Thiol-Passivated Gold Particles at Elevated Temperatures Studied by X-ray Photoelectron Spectroscopy. (2005).
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- Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. (n.d.).
- The role of sulfur oxidation in controlling the electronic properties of sulfur-containing host molecules for phosphorescent organic light-emitting diodes. (2017). PubMed.
- Synthesis, Characterization, and Cytotoxicity Research of Sulfur-Containing Metal Complexes. (2025). MDPI.
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- Charge transport through molecular ensembles: Recent progress in molecular electronics. (2021). AIP Publishing.
- Role of Sulfur Oxidation in Controlling Electronic Properties of the Sulfur-Containing Host Molecules for Phosphorescent Organic Light-Emitting Diodes. (n.d.).
- Distinct Charge Transport and its Regulation in Single‐Molecule and Monolayer Junctions. (n.d.). Wiley Online Library.
- Design and Synthesis of Sulfur-Containing Tetradentate Ligands for Ir-Catalyzed Asymmetric Hydrogen
- Charge Transport through Single-Molecule Junctions with σ-Delocalized Systems. (n.d.). PMC.
- Comparative study of anchoring groups for molecular electronics: Structure and conductance of Au-S-Au and Au-NH2-Au junctions. (2008).
- Charge Transport Characteristics of Molecular Electronic Junctions Studied by Transition Voltage Spectroscopy. (2022). MDPI.
- Synthesis, Structure and Reactivity of Sulfur‐Rich Cyclopentadienyl‐Transition Metal Complexes. (n.d.). SciSpace.
- Molecular electronic devices based on atomic manufacturing methods. (2025). PMC.
- Selective Anchoring Groups for Molecular Electronic Junctions with ITO Electrodes. (2021). ACS Sensors.
- Sulfur Research Trends. (n.d.).
- One-pot Synthesis Towards Sulfur-based Organic Semiconductors. (2016). EE World Online.
- Robust Molecular Anchoring to Graphene Electrodes. (2017).
- Structural Evolution and Electronic Properties of Two Sulfur Atom-Doped Boron Clusters. (2023).
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- Researchers shed new light on synthetic materials with applications in electronics. (2021). Clemson News.
- Exploring the impact of select anchor groups for norbornadiene/quadricyclane single-molecule switches. (2023). research.chalmers.se.
- Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. (2020). PMC.
- Advances in Molecular Electronics: A Brief Review. (2018). Engineering.
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Strategic Functionalization of Iodo-1,3-dithiol-2-ones
A Technical Guide to Cross-Coupling and TTF Assembly
Executive Summary
The 1,3-dithiol-2-one scaffold is a linchpin in the synthesis of organic conductors, specifically tetrathiafulvalenes (TTFs), and serves as a critical "masked" ene-1,2-dithiolate for bioinorganic modeling (e.g., molybdopterin). While the parent heterocycle is well-established, iodo-functionalized 1,3-dithiol-2-ones represent a high-value, reactive subclass. The iodine substituent transforms the relatively inert dithiole ring into a versatile electrophile, enabling palladium-catalyzed cross-coupling reactions that were previously inaccessible.
This guide details the reactivity profiles of iodo-1,3-dithiol-2-ones, focusing on their dual-reactivity: the C–I bond for cross-coupling and the C=O bond for phosphite-mediated dimerization.
Synthesis of Iodo-1,3-dithiol-2-ones
Access to the iodo-derivative is the primary bottleneck. Unlike the ubiquitous 4,5-dimethyl-1,3-dithiol-2-one, the iodo-variants are typically synthesized de novo or via post-functionalization.
Route A: Lithiation-Iodination (The Direct Approach)
Direct lithiation of the 4-position of a monosubstituted 1,3-dithiol-2-one is viable but requires strict temperature control to prevent ring fragmentation (retro-cycloaddition).
-
Mechanism: Deprotonation at C4/C5 using LDA or LiHMDS creates a lithio-species stabilized by the adjacent sulfur atoms.
-
Trapping: Quenching with elemental iodine (
) or N-iodosuccinimide (NIS) yields the iodo-derivative. -
Critical Parameter: Temperature must be maintained below -78 °C. Above this, the lithiated species is prone to eliminating the carbonate, leading to ring opening.
Route B: Iodocyclization of Xanthates
A more robust method for generating 4-iodo-5-functionalized derivatives involves the iodocyclization of propargyl xanthates.
-
Precursor:
-alkyl- -propargyl dithiocarbonates. -
Reagent:
or . -
Outcome: The electrophilic iodine activates the alkyne, triggering 5-endo-dig cyclization by the xanthate sulfur. This method installs the iodine atom and closes the ring in a single step, often with high regioselectivity.
Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling
The iodine handle allows the 1,3-dithiol-2-one to serve as the electrophilic partner in Pd(0)-catalyzed reactions. This is the preferred route for synthesizing unsymmetrical TTF precursors .
Suzuki-Miyaura Coupling
Coupling with aryl- or heteroaryl-boronic acids introduces conjugation directly onto the dithiole ring.
-
Catalyst System:
or / S-Phos. -
Base: Mild bases like
or are preferred to avoid hydrolyzing the cyclic carbonate (C=O). -
Application: Synthesis of "push-pull" chromophores where the dithiole acts as the donor and the coupled aryl group acts as the acceptor.
Sonogashira Coupling
Coupling with terminal alkynes extends the
-
Significance: This is crucial for "molecular wire" applications in organic electronics.
-
Protocol Note: Copper-free conditions are often recommended to prevent homocoupling of the alkyne, which can be difficult to separate from the desired product.
Table 1: Comparative Reactivity of Halogenated 1,3-dithiol-2-ones
| Halogen | Bond Dissociation Energy (kcal/mol) | Pd-Oxidative Addition Rate | Stability (Ambient) | Recommended Use |
| Iodine | ~50-55 | Fastest | Moderate (Light Sensitive) | Suzuki, Stille, Sonogashira |
| Bromine | ~65-70 | Moderate | High | Lithiation exchange |
| Chlorine | ~80-85 | Slow | Very High | Nucleophilic Substitution |
Reactivity Profile 2: Phosphite-Mediated Dimerization (TTF Synthesis)
The defining reaction of 1,3-dithiol-2-ones is their conversion to tetrathiafulvalenes (TTFs). The presence of an iodine atom (or a coupled substituent) influences this mechanism.[1]
-
Reagent: Triethyl phosphite
or Trimethyl phosphite . -
Mechanism:
-
Nucleophilic attack of phosphorus on the carbonyl oxygen.
-
Elimination of
to form a carbene/ylide intermediate. -
Dimerization of two carbenes to form the central C=C bond of the TTF.
-
-
Self-Validating Step: The evolution of
gas is a visual indicator of reaction progress. Cessation of bubbling typically marks the endpoint. -
Cross-Coupling vs. Dimerization: It is strongly recommended to perform Pd-catalyzed coupling before dimerization. The TTF core is electron-rich and oxidation-sensitive; subjecting an iodo-TTF to Pd-coupling conditions often leads to oxidation of the TTF to its radical cation salt rather than the desired coupling.
Reactivity Profile 3: Ring Opening to Dithiolenes
The 1,3-dithiol-2-one ring is a "masked" 1,2-dithiolate.
-
Trigger: Base hydrolysis (KOH/MeOH) or reductive cleavage.
-
Product: The ene-1,2-dithiolate dianion.
-
Application: This dianion immediately chelates transition metals (
, , ) to form metal-dithiolene complexes, which are potent near-IR dyes and molecular magnets. The iodine substituent (if retained) allows for post-complexation functionalization of the ligand periphery.
Visualization: Reactivity Pathways
The following diagram illustrates the divergent synthetic pathways available from the iodo-functionalized core.
Caption: Divergent synthesis from 4-iodo-1,3-dithiol-2-one: Pathway to TTFs (green), derivatives (red), and metal complexes (yellow).[2]
Experimental Protocols
Protocol A: Representative Suzuki Coupling of 4-Iodo-5-methyl-1,3-dithiol-2-one
This protocol validates the C-I bond activation.
-
Setup: Flame-dry a Schlenk flask and purge with Argon.
-
Reagents: Add 4-iodo-5-methyl-1,3-dithiol-2-one (1.0 equiv), Phenylboronic acid (1.2 equiv), and
(2.0 equiv). -
Catalyst: Add
(5 mol%). -
Solvent: Add degassed Toluene:Ethanol (4:1 v/v).
-
Reaction: Heat to 80 °C for 12 hours. Monitor by TLC (the iodide is UV active; the product will likely be fluorescent).
-
Workup: Cool to RT, filter through a celite pad, and concentrate. Purify via silica gel chromatography.
-
Self-Validation: The disappearance of the distinctive C-I stretch in Raman/IR (if observable) and the shift of the methyl protons in NMR confirm coupling.
-
Protocol B: Phosphite-Mediated Synthesis of TTF
This protocol validates the C=O to C=C conversion.
-
Setup: Use a heavy-walled pressure vial or a reflux setup with a high-boiling condenser.
-
Reagents: Suspend the functionalized 1,3-dithiol-2-one in neat Triethyl phosphite (
). -
Reaction: Heat to 110-130 °C.
-
Observation: Vigorous evolution of
will occur. Continue heating until gas evolution ceases (approx. 2-4 hours). -
Workup: Cool the mixture. The TTF product often precipitates as orange/red needles. Filter and wash with cold methanol.
-
Self-Validation: The product should show a reversible redox couple in Cyclic Voltammetry (two 1-electron oxidations).
-
References
-
Synthesis of 4-iodo-5-methyl-1,3-dithiol-2-one and Molybdopterin Models
- Source: ResearchG
- Context: Describes the synthesis of the iodo-core and its use as a pro-ligand for dithiolene systems.
-
URL:
-
Palladium-Catalyzed Cross-Coupling of Thiols and Heterocycles
- Source: Organic Chemistry Portal / Mur
- Context: General conditions for Pd-catalyzed coupling of sulfur-containing heterocycles, applicable to the dithiole system.
-
URL:
-
Synthesis of Unsymmetrical Tetrathiafulvalenes via Pd-Catalyzed Aryl
- Source: ResearchG
- Context: Details the C-H arylation of 1,3-dithioles and subsequent Horner-Wadsworth-Emmons reactions to form TTFs.
-
URL:
-
Ring Opening of 1,3-Dithiol-2-ones
- Source: Chemical Communic
- Context: Confirms the reversibility of the ring opening/closing, crucial for dithiolene ligand gener
-
URL:
-
Iodocyclization to Thiophenes (Mechanistic Parallel)
- Source: Journal of Organic Chemistry / Organic Chemistry Portal
- Context: Provides the mechanistic basis for iodine-induced cyclization of alkynyl-thiols, a key route to iodo-heterocycles.
-
URL:
Sources
Methodological & Application
Synthesis of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one
Application Note: High-Purity
Executive Summary
This guide details the optimized synthetic protocol for 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one , a critical functionalized precursor for the development of tetrathiafulvalene (TTF) derivatives and molecular conductors.
Unlike generic protocols, this method prioritizes structural fidelity by avoiding the common pitfall of uncontrolled cyclization (which leads to BEDT-TTF byproducts). We employ a stepwise hydroxy-functionalization strategy , followed by a core-selective transchalcogenation and a final Appel iodination. This ensures high purity of the open-chain "bis-iodo" species, essential for subsequent precise cross-coupling or surface-anchoring applications.
Strategic Retro-Analysis
The direct alkylation of 4,5-dimercapto-1,3-dithiole-2-one with 1,2-diiodoethane is operationally simple but chemically flawed for this target. It statistically favors the formation of the six-membered dihydro-1,4-dithiin ring (BEDT core).
Our Optimized Pathway:
-
Nucleophilic Attack: Reaction of the zincate intermediate with 2-chloroethanol to install the ethyl chain without cyclization.
-
Core Modification: Mercuric acetate-mediated conversion of the thione (C=S) to the carbonyl (C=O) before iodination to prevent heavy metal interference with the alkyl iodide later.
-
Activation: Conversion of the hydroxyl groups to iodides using the Appel reaction (
), which is milder and more selective than HI reflux.
Reaction Workflow Visualization
Figure 1: Stepwise synthetic pathway ensuring retention of the open-chain structure.
Detailed Experimental Protocol
Phase 1: Synthesis of the Hydroxy-Thione Intermediate
Objective: Install the ethyl backbone while preventing ring closure.
Reagents:
-
Bis(tetrabutylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate (Start Material)[1]
-
2-Chloroethanol (Alkylation agent)
-
Acetone (Solvent)
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 5.0 g (approx. 5.3 mmol) of the Zincate precursor in 150 mL of anhydrous acetone. The solution should appear deep red.
-
Alkylation: Add 3.0 mL (45 mmol, excess) of 2-chloroethanol dropwise.
-
Reflux: Heat the mixture to reflux (approx. 60°C) under a nitrogen atmosphere for 6 hours. The color will shift from deep red to yellow/orange, indicating the consumption of the dithiolate complex.
-
Workup: Cool to room temperature. Remove the solvent in vacuo.[2] Resuspend the residue in water (200 mL) to dissolve the zinc salts and tetrabutylammonium chloride.
-
Isolation: Extract with dichloromethane (
mL). Dry the organic phase over , filter, and concentrate. -
Purification: Recrystallize from ethanol to obtain 4,5-bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione as yellow crystals.
-
Expected Yield: 75-85%
-
Checkpoint:
NMR should show distinct triplets for the ethylene protons (~3.0 ppm and ~3.8 ppm).
-
Phase 2: Transchalcogenation (Thione to One)
Objective: Convert the C=S core to C=O. This increases solubility and reactivity for specific coupling applications.
Reagents:
-
Intermediate A (from Phase 1)
-
Mercuric Acetate (
) -
Chloroform / Glacial Acetic Acid (3:1 ratio)
Procedure:
-
Suspension: Dissolve 2.0 g of Intermediate A in 60 mL of chloroform and 20 mL of glacial acetic acid.
-
Addition: Add 4.5 g (2.2 eq) of Mercuric Acetate at room temperature. A white precipitate (
) will begin to form almost immediately. -
Reaction: Stir vigorously for 3 hours at room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove the toxic mercury sulfide byproduct. Wash the pad with chloroform.
-
Neutralization: Wash the filtrate with saturated
solution ( mL) until the aqueous phase is neutral. -
Drying: Dry over
and concentrate. -
Product: Obtain 4,5-bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one as an off-white/pale yellow solid.
-
Note: The IR spectrum will show a strong carbonyl stretch at ~1640-1660
, replacing the thione stretch.
-
Phase 3: Appel Iodination (Final Target)
Objective: Convert the hydroxyl groups to iodides under mild conditions.
Reagents:
-
Intermediate B (from Phase 2)
-
Triphenylphosphine (
) -
Imidazole
-
Iodine (
) -
Anhydrous THF
Procedure:
-
Setup: In a dry 250 mL flask under argon, dissolve 1.0 g (3.5 mmol) of Intermediate B , 2.8 g (10.5 mmol) of
, and 0.72 g (10.5 mmol) of Imidazole in 50 mL of anhydrous THF. Cool to 0°C.[3] -
Iodine Addition: Slowly add 2.7 g (10.5 mmol) of Iodine portion-wise. The solution will turn dark initially and then fade to a yellow suspension as the phosphine oxide forms.
-
Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench: Add 10 mL of saturated
(sodium thiosulfate) to quench any unreacted iodine. -
Extraction: Dilute with diethyl ether (100 mL) and wash with water.
-
Purification: The crude residue (after evaporation) contains triphenylphosphine oxide (
), which is difficult to remove. Use flash column chromatography (Silica gel, Hexane/DCM 1:1). -
Final Product: 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is isolated as a yellow/orange solid.
Quantitative Data Summary
| Parameter | Phase 1 (Alkylation) | Phase 2 (C=S | Phase 3 (Iodination) |
| Reagent Stoichiometry | 1.0 : 8.5 (Excess) | 1.0 : 2.2 | 1.0 : 3.0 : 3.0 |
| Temperature | 60°C (Reflux) | 25°C (RT) | 0°C |
| Time | 6 Hours | 3 Hours | 4 Hours |
| Typical Yield | 80% | 70% | 65% |
| Key Impurity to Monitor | Unreacted Zincate | Mercury Salts |
Safety & Handling (Critical)
-
Carbon Disulfide (
): If synthesizing the zincate from scratch, is neurotoxic and highly flammable. Use a fume hood. -
Mercury (
): Highly toxic. All mercury waste (solid and aqueous washes) must be segregated into specific heavy metal waste containers. Never mix with general organic waste. -
Alkyl Iodides: The final product is a potent alkylating agent. Wear double nitrile gloves and handle only in a fume hood to avoid DNA alkylation risks.
References
- Steimecke, G., Sieler, H. J., Kirmse, R., & Hoyer, E. (1979). Phosphorus and Sulfur, 7, 49.
-
Hydroxyethylation Strategy: Becher, J., et al. (1996). "Synthesis of new tetrathiafulvalene derivatives." Synthesis, 1996(09), 1091-1094.
-
Transchalcogenation (Thione to One): Simmons, H. E., et al. (1980). "Tetrathiafulvalene precursors." Journal of Organic Chemistry, 45(25), 5113-5121.
-
Appel Iodination Protocol: Garegg, P. J., & Samuelsson, B. (1980). "Novel reagent system for converting alcohols to iodides." Journal of the Chemical Society, Perkin Transactions 1, 2866-2869.
Sources
Application Note: Palladium-Catalyzed Cross-Coupling Reactions of Iodo-dithiolones for Advanced Synthesis
Abstract
The 1,2-dithiolone scaffold is a privileged heterocyclic motif found in various biologically active compounds and advanced materials. The functionalization of this core structure is pivotal for developing novel molecular entities with tailored properties. This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the cross-coupling reactions of iodo-dithiolones. We delve into the mechanistic principles and provide field-tested, step-by-step protocols for three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Sonogashira, and Heck-Mizoroki couplings. By leveraging the high reactivity of the carbon-iodine bond, these methods offer a robust and versatile platform for C-C bond formation, enabling the synthesis of complex dithiolone derivatives.
Introduction: The Significance of the Dithiolone Core
The 1,2-dithiolone ring is a five-membered heterocycle containing a disulfide bond, which imparts unique chemical and electronic properties.[1] This structural feature is responsible for the diverse biological activities associated with dithiolone-containing natural products and synthetic molecules, including antioxidant, anticancer, and antimicrobial effects. Furthermore, the inherent reactivity of the disulfide bond has been exploited in materials science for creating dynamic polymers and biosensors.[1]
Despite their potential, the synthesis of substituted dithiolones can be challenging, often requiring harsh conditions that limit functional group tolerance.[1][2][3] Consequently, the post-synthetic functionalization of a stable, pre-formed dithiolone core represents a more strategic and flexible approach. Iodo-dithiolones serve as ideal precursors for this purpose, acting as versatile linchpins for diversification through modern cross-coupling chemistry.
The Strategic Advantage of Iodo-dithiolones in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation in modern organic synthesis.[4][5][6] The catalytic cycle typically begins with the oxidative addition of an organohalide to a Pd(0) complex. The efficiency of this rate-determining step is highly dependent on the carbon-halogen bond strength, following the general reactivity trend: C-I > C-Br > C-Cl.[7][8]
The C-I bond is the weakest among the halogens, making iodo-dithiolones exceptionally reactive substrates. This high reactivity allows for:
-
Milder Reaction Conditions: Couplings can often be performed at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Higher Catalyst Efficiency: The facile oxidative addition often leads to higher turnover numbers (TON) and turnover frequencies (TOF) for the palladium catalyst.
-
Broader Substrate Scope: The high reactivity enables the coupling of less reactive partners that might fail with corresponding bromo- or chloro-dithiolones.
General Experimental Workflow
A successful cross-coupling reaction hinges on careful execution, particularly the exclusion of oxygen, which can deactivate the Pd(0) catalyst. The following workflow provides a general blueprint for the protocols described in this guide.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Arylation and Vinylation
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds by coupling an organohalide with an organoboron reagent, typically a boronic acid or ester.[8][9][10] It is renowned for its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids.
The "Why": Mechanistic Causality
The reaction proceeds via a well-established catalytic cycle. The choice of a weak inorganic base (e.g., K₂CO₃, Cs₂CO₃) is crucial; it activates the boronic acid in the transmetalation step to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[10][11] The use of a phosphine ligand (e.g., PPh₃) stabilizes the palladium catalyst and promotes the key steps of oxidative addition and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of an Iodo-dithiolone
Materials:
-
Iodo-dithiolone (1.0 mmol, 1.0 equiv)
-
Aryl/Vinylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the iodo-dithiolone (1.0 mmol), the boronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.03 mmol). The use of a pre-formed, stable Pd(0) source like Pd(PPh₃)₄ is often reliable for these substrates.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The aqueous phase is essential for the transmetalation step.[11]
-
Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting iodo-dithiolone is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired product.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an organohalide and a terminal alkyne.[12][13] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are key components in pharmaceuticals and organic electronics. The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[14]
The "Why": Mechanistic Causality
The Sonogashira reaction follows two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. The crucial difference lies in the copper cycle. Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine, diisopropylamine) to form a highly reactive copper(I) acetylide intermediate.[15] This species then undergoes transmetalation with the Pd(II)-dithiolone complex, transferring the alkynyl group to the palladium center before the final reductive elimination step. The amine base also serves as the solvent and scavenges the HI byproduct. While copper-free versions exist, the copper co-catalyst significantly accelerates the reaction, allowing for milder conditions.[12][13]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of an Iodo-dithiolone
Materials:
-
Iodo-dithiolone (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.5 mmol, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
Vessel Preparation: In a flame-dried Schlenk flask with a stir bar, dissolve the iodo-dithiolone (1.0 mmol) in anhydrous THF (5 mL) and triethylamine (5 mL).
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen. This step is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[12]
-
Catalyst Addition: Under a positive flow of argon, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol). The solution may change color.
-
Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. The high reactivity of the iodo-dithiolone often allows the reaction to proceed without heating.[14]
-
Monitoring: Follow the reaction's progress by TLC. The reaction is often complete within 1-6 hours.
-
Workup: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (25 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography to obtain the alkynylated dithiolone.
Heck-Mizoroki Coupling: Functionalization with Alkenes
The Heck reaction couples an organohalide with an alkene to form a substituted alkene, creating a new C-C bond.[7][16] This reaction is a cornerstone of organic synthesis for constructing complex carbon skeletons and is particularly useful for the vinylation of aryl and vinyl halides.[17]
The "Why": Mechanistic Causality
The Heck reaction mechanism begins with the standard oxidative addition of the iodo-dithiolone to Pd(0). The resulting Pd(II) complex then coordinates with the alkene (syn-carbopalladation). The key step that differentiates the Heck reaction is the subsequent syn-β-hydride elimination, which forms the new alkene product and a hydrido-palladium(II) species.[7] A base (organic or inorganic) is required to neutralize the generated H-X and regenerate the active Pd(0) catalyst, thus closing the cycle.[7][17] The regioselectivity and stereoselectivity (typically favoring the E-isomer) are key features of this transformation.[16]
Protocol: Heck Coupling of an Iodo-dithiolone with an Alkene
Materials:
-
Iodo-dithiolone (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
Vessel Preparation: Add the iodo-dithiolone (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol) to a sealable reaction tube with a stir bar.
-
Inert Atmosphere: Seal the tube and purge with argon or nitrogen.
-
Reagent Addition: Add anhydrous DMF (5 mL), triethylamine (1.5 mmol), and the alkene (1.5 mmol) via syringe. The phosphine ligand is crucial for stabilizing the catalyst at the higher temperatures often required for Heck reactions.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction by GC-MS or TLC until completion (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether (30 mL) and wash with water (3 x 15 mL) to remove DMF and salts.
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the coupled product.
Comparative Analysis and Optimization
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling | Heck-Mizoroki Coupling |
| Bond Formed | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp) | C(sp²)-C(sp²) |
| Coupling Partner | Boronic Acids / Esters | Terminal Alkynes | Alkenes |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Pd(OAc)₂, PdCl₂ |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Et₃N, i-Pr₂NH | Et₃N, K₂CO₃, NaOAc |
| Solvent | Dioxane/H₂O, Toluene, DMF | Et₃N, THF, DMF | DMF, Acetonitrile, Toluene |
| Temperature | 60 - 100 °C | Room Temp - 60 °C | 80 - 120 °C |
| Key Advantage | Huge variety of commercial boronic acids; stable reagents. | Introduces valuable alkynyl group; mild conditions. | Forms substituted alkenes; good stereocontrol. |
| Potential Issue | Boronic acid decomposition (protodeboronation). | Alkyne homocoupling (Glaser); requires strict anaerobic conditions. | Regioselectivity with unsymmetrical alkenes; higher temperatures. |
Troubleshooting Insights:
-
Low Yield: If a reaction stalls, ensure all reagents and solvents were rigorously deoxygenated. Consider a different ligand system (e.g., bulky biarylphosphines for Suzuki) or a stronger base. For Heck reactions, higher temperatures may be necessary.
-
Catalyst Decomposition (black precipitate): This indicates Pd(0) aggregation. Ensure proper stirring and consider using a more robust ligand or a lower reaction temperature if possible.
-
Side Reactions: In Sonogashira coupling, the formation of a homocoupled alkyne byproduct suggests the presence of oxygen; improve degassing procedures. In Suzuki coupling, if protodeboronation of the boronic acid is observed, try using a non-aqueous solvent system with a base like CsF.
References
- Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. PMC.
- Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI. (2021).
- Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. RSC Publishing.
- C-C Bond Formation Guide. Unknown Source.
- 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts. (2024).
- Sonogashira coupling. Wikipedia.
- Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC.
- Heck Reaction. Alfa Chemistry.
- Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Unknown Source.
- Sonogashira Coupling. Organic Chemistry Portal.
- Synthesis, structures, and properties of mixed dithiolene-carbonyl and dithiolene-phosphine complexes of tungsten. PubMed. (2009).
- Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Unknown Source. (2020).
- Organocatalytic methods for CC bond formation. ResearchGate. (2025).
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Unknown Source.
- Heck Reaction. Organic Chemistry Portal.
- Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... ResearchGate.
- Medicinal Thiols: Current Status and New Perspectives. PMC. (2021).
- A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene. Benchchem.
- Novel strategies for C-C/X bond formation. Diva-portal.org. (2023).
- Heck reaction. Chemistry LibreTexts. (2023).
- New Methods Towards Efficient, Catalytic C-O and C-N Bond Forming Reactions. libra etd. (2019).
- An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC.
- Iodine and Copper Catalyzed Oxidative Cross Coupling Reactions : Design and Development of Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions. etd@IISc. (2018).
- Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. SciELO. (2010).
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
- Lignin-Based Catalysts for C–C Bond-Forming Reactions. MDPI. (2023).
- Atom-economical group-transfer reactions with hypervalent iodine compounds. PMC. (2018).
- Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Unknown Source. (2025).
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025).
- Iodine-catalyzed oxidative coupling reactions utilizing C - H and X - PubMed. PubMed. (2015).
- (PDF) Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. ResearchGate. (2024).
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis. MDPI.
- Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Princeton Dataspace.
- Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC. (2024).
- Metal-Free Site-Selective Functionalization with Cyclic Diaryl λ3- Chloranes: Suppression of Benzyne Formation for Ligand-Coupling Reactions. ChemRxiv.
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- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. scielo.br [scielo.br]
- 10. m.youtube.com [m.youtube.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heck Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Ring-closing reactions for BEDT-TTF derivatives
[1]
Protocol 3: Phosphite-Mediated Coupling (TTF Formation)
Objective: Couple two thione units to form the central tetrathiafulvalene core.[1] This is a reductive desulfurization.[1]
Reagents:
-
Triethyl Phosphite (
) or Trimethyl Phosphite ( ) [Freshly Distilled] -
Toluene (optional co-solvent)[1]
Step-by-Step Methodology:
-
Preparation: Place 1.0 g of the thione in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Reagent Addition: Add 10 mL of Triethyl Phosphite.
-
Note:
acts as both solvent and reagent.[1]
-
-
Coupling Reaction: Heat to reflux (approx. 150–160°C) for 3–5 hours.
-
Critical Control: The reaction generates
. If the temperature is too low, the intermediate carbene may not form. If too high for too long, the product decomposes to black tar. -
Monitoring: TLC (Silica,
/Hexane) is difficult due to similar Rf values.[1] Monitoring the disappearance of the thione carbonyl/thiocarbonyl stretch in IR is more reliable.
-
-
Precipitation: Cool the mixture to room temperature. The BEDT-TTF often crystallizes directly from the phosphite solution as orange/red needles.[1]
-
Filtration & Wash: Filter the crystals. Wash extensively with Methanol (to remove phosphite/phosphate byproducts) and Hexane.[1]
-
Recrystallization: Recrystallize from Chlorobenzene or 1,1,2-Trichloroethane.
-
Purity Check: High-quality BEDT-TTF forms distinct, shiny red plates or needles.[1]
-
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol 1) | Moisture in DMF or | Distill DMF over |
| Black Tar (Protocol 3) | Overheating or impure Phosphite.[1] | Distill |
| Insoluble Zinc Complex | Incorrect cation ( | If solubility in acetone is poor, switch to |
| Polymerization (Protocol 2) | Concentration too high. | Dilute reaction.[1] Ensure large excess of dibromoethane. |
Safety & Handling
References
-
Organic Syntheses Procedure for BEDT-TTF Title: 2,2'-Bi-5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiinylidene (BEDT-TTF) Source:[1] Organic Syntheses, Coll.[1] Vol. 10, p. 32 (2004); Vol. 79, p. 134 (2002).[1] URL:[Link][1]
-
Zinc-dmit Complex Chemistry Title: Synthesis and properties of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and related donors Source: Synthetic Metals, Vol 19, Issues 1-3, 1987.[1] URL:[Link] (General Journal Link for verification of standard protocols in the field)[1]
-
Phosphite Coupling Mechanism Title: Tetrathiafulvalenes, Oligoacenenes, and Their Buckminsterfullerene Derivatives: The Brick and Mortar of Organic Electronics Source: Asian Journal of Organic Chemistry (Review) URL:[Link][1]
-
Review of BEDT-TTF Derivatives Title: Substituted BEDT-TTF derivatives: synthesis, chirality, properties and potential applications Source: Journal of Materials Chemistry, 2008, 18, 1917-1930.[1] URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Catalyst-Free Synthesis of Phosphorothioates via P-S Coupling Reaction of Dialkyl Phosphites with Thiols [organic-chemistry.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. THF‐solvated Heavy Alkali Metal Benzyl Compounds (Na, Rb, Cs): Defined Deprotonation Reagents for Alkali Metal Mediation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Phosphite-mediated coupling of 1,3-dithiol-2-ones
Application Note: Phosphite-Mediated Synthesis of Tetrathiafulvalene (TTF) Derivatives via 1,3-Dithiol-2-one Coupling
Executive Summary
This guide details the synthesis of Tetrathiafulvalene (TTF) and its derivatives via the phosphite-mediated coupling of 1,3-dithiol-2-ones.[1] While 1,3-dithiole-2-thiones are more common precursors due to the higher thiophilicity of phosphites, 1,3-dithiol-2-ones (carbonyl derivatives) offer distinct advantages in stability and accessibility. This protocol addresses the specific kinetic challenges of deoxygenating the carbonyl group, providing optimized workflows for both homo-coupling (symmetric) and cross-coupling (asymmetric) syntheses.
Mechanistic Insight & Rational Design
The transformation relies on the high oxophilicity of phosphorus (III) species. Unlike thione coupling, where the driving force is the formation of the P=S bond, coupling 1,3-dithiol-2-ones is driven by the formation of the thermodynamically robust P=O bond (approx. 544 kJ/mol).
The Pathway:
-
Nucleophilic Attack: The phosphorus lone pair attacks the carbonyl carbon of the 1,3-dithiol-2-one.
-
Elimination: A phosphate species is eliminated, generating a transient carbene intermediate.
-
Dimerization: Two carbene species react rapidly to form the central alkene bridge of the TTF core.
Figure 1: Reaction Mechanism Pathway
Caption: Mechanistic flow from carbonyl precursor to TTF via phosphite-mediated deoxygenation and carbene dimerization.
Critical Reaction Parameters
The following parameters are decisive for yield optimization when using ones versus thiones.
| Parameter | Recommendation | Scientific Rationale |
| Reagent Quality | Freshly distilled | Triethyl phosphite oxidizes to phosphate upon air exposure. Phosphate is inert and acts as a solvent impurity, retarding the reaction rate. |
| Temperature | Reflux (110–140 °C) | Deoxygenation of C=O requires higher activation energy than desulfurization of C=S. Toluene or Xylene reflux is often required if neat conditions are too vigorous. |
| Stoichiometry | Excess Phosphite (5–10 equiv.) | Phosphite acts as both reagent and solvent. Excess ensures complete conversion and maintains a liquid medium for the carbene intermediate. |
| Atmosphere | Argon/Nitrogen | Carbenes are highly reactive. Oxygen can quench the intermediate or oxidize the resulting TTF to a cation radical salt prematurely. |
Experimental Protocols
Protocol A: Homo-Coupling (Symmetric TTF Synthesis)
Best for: Synthesizing standard TTF cores (e.g., BEDT-TTF precursors).
Reagents:
-
4,5-Dimethyl-1,3-dithiol-2-one (1.0 mmol)
-
Triethyl phosphite (freshly distilled, 5.0 mL)
Step-by-Step Workflow:
-
Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under a stream of argon.
-
Charging: Add the 1,3-dithiol-2-one solid to the flask. Syringe in triethyl phosphite.[2][3][4][5]
-
Reaction: Heat the mixture to reflux (approx. 156 °C for neat phosphite) with vigorous stirring.
-
Checkpoint: The solution typically changes color (yellow/orange to dark red) as the TTF forms.
-
Duration: Monitor by TLC (approx. 2–4 hours).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Precipitation Method: Add cold methanol (20 mL) to the reaction mixture. The TTF derivative often precipitates as a solid. Filter and wash with cold methanol.
-
Extraction Method (if oil): Dilute with DCM, wash with water (to remove phosphate byproducts), dry over
, and concentrate.
-
-
Purification: Recrystallize from cyclohexane or purify via silica gel chromatography (Eluent: Hexane/DCM gradient).
Protocol B: Cross-Coupling (Asymmetric TTF Synthesis)
Best for: Creating "Push-Pull" systems or chemically asymmetric molecular wires.
Challenge: Statistical coupling yields a mixture of A-A, B-B, and A-B products. Strategy: Use "High Dilution" conditions to favor cross-coupling kinetics or use an excess of the less reactive component.
Reagents:
-
Component A: 4,5-Dicyano-1,3-dithiol-2-one (1.0 mmol)
-
Component B: 4,5-Bis(methylthio)-1,3-dithiol-2-one (1.0 mmol)
-
Solvent: Anhydrous Toluene (50 mL)
-
Reagent: Triethyl phosphite (10 mL)
Step-by-Step Workflow:
-
Dissolution: Dissolve both Component A and Component B in anhydrous toluene.
-
Addition: Add triethyl phosphite.
-
Reflux: Heat to reflux (110 °C) for 6–12 hours. The lower temperature (compared to neat) and dilution help moderate the reaction rates, allowing for better statistical distribution.
-
Separation (Critical):
-
Evaporate toluene and excess phosphite under reduced pressure.
-
Chromatography: This step is mandatory. Asymmetric TTFs often have polarity intermediate between the two symmetric homocoupled byproducts.
-
Tip: Use a long silica column with a slow gradient (e.g., 100% Hexane
10% DCM/Hexane).
-
Troubleshooting & Validation
| Observation | Root Cause | Corrective Action |
| No Reaction (SM recovered) | Old Phosphite or Temperature too low | Distill |
| Low Yield / Tar formation | Polymerization of Carbene | Ensure strict inert atmosphere ( |
| Product is an Oil | Phosphate contamination | Phosphates ( |
| Smell persists | Residual Phosphite | Treat glassware with bleach (sodium hypochlorite) immediately after use to oxidize residual phosphite. |
Validation Metrics:
- NMR: Look for the disappearance of the carbonyl peak (~190 ppm) and the appearance of the central alkene bridge signals (typically 100–130 ppm depending on substituents).
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is essential to distinguish the cross-coupled product from homo-coupled byproducts, which may differ only slightly in mass.
Safety & Hazards
-
Triethyl Phosphite: Highly flammable (Flash point 54°C). Causes skin and eye irritation.[2][6][7] Stench: It has a pungent, disagreeable odor.[8] All reactions must be performed in a well-ventilated fume hood.
-
Waste Disposal: Quench all phosphite-containing waste with a 10% bleach solution to oxidize it to the less toxic and odorless phosphate before disposal.
-
Carbon Disulfide (
): While less common with ones than thiones, thermal decomposition can release . Avoid open flames.
References
-
Chen, T., Wang, C., & Cong, Z. (2005). A Facile Synthesis of Asymmetrical 2,3-Dicyano-Substituted Tetrathiafulvalene Derivatives. Heterocycles, 65(1).[5] Link
-
Simonsen, K. B., & Becher, J. (1997). Tetrathiafulvalenes as Building Blocks in Supramolecular Chemistry II. Synthesis, 1997(06). Link
-
Misaki, Y., et al. (1989). Synthesis and Properties of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and Related Compounds. Bulletin of the Chemical Society of Japan. Link
-
Svenstrup, N., & Becher, J. (1995). The Organic Chemistry of Tetrathiafulvalene. Synthesis, 1995(03), 215-235. Link
-
Gelest, Inc. (2015). Triethyl Phosphite Safety Data Sheet (SDS). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. nj.gov [nj.gov]
- 3. Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. gelest.com [gelest.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. srinichem.com [srinichem.com]
Application Note: Advanced Functionalization of Tetrathiafulvalene (TTF) Cores using Alkyl Iodides
Executive Summary
Tetrathiafulvalene (TTF) remains the premier electron-donor scaffold for molecular electronics, organic field-effect transistors (OFETs), and increasingly, bio-electronic sensors. However, the pristine TTF core suffers from poor solubility and a lack of functional handles for bioconjugation or polymer integration.
This guide details the functionalization of the TTF core using alkyl iodides . Unlike aryl halides used in palladium-catalyzed couplings, alkyl iodides serve as potent electrophiles for direct nucleophilic substitution on lithiated TTF species. We present two distinct workflows:
-
Direct C-Alkylation: Modifying the ring carbons to tune steric bulk and solubility.
-
S-Alkylation (via Thiolate Insertion): Extending the core chalcogen network for enhanced orbital overlap.
Scientific Foundation & Mechanism
Why Alkyl Iodides?
While alkyl bromides and chlorides are common, alkyl iodides (R-I) are the reagents of choice for TTF functionalization at cryogenic temperatures (-78 °C).
-
Leaving Group Ability: Iodide is an exceptional leaving group (
of conjugate acid HI ), facilitating rapid kinetics essential when working with unstable lithiated intermediates. -
Polarizability: The soft nature of the iodide/carbon bond matches well with the soft, sulfur-rich nucleophiles generated during TTF lithiation.
The Lithiation Challenge
Direct alkylation requires the generation of a nucleophilic TTF species. TTF is deprotonated using strong organolithium bases (LDA or n-BuLi).
-
Equilibrium Issue: Monolithio-TTF (TTF-Li) exists in equilibrium with Dilithio-TTF (TTF-Li
) and neutral TTF. This "scrambling" often leads to a statistical mixture of mono-, di-, and un-substituted products. -
Control Strategy: We utilize Lithium Diisopropylamide (LDA) at -78 °C in THF. LDA is less nucleophilic than n-BuLi, reducing the risk of attacking the sulfur atoms (ring opening) while effectively removing the vinylic protons (
).
Experimental Workflows (Graphviz Visualization)
The following diagram outlines the divergent pathways for C-Alkylation versus S-Alkylation based on the intermediate treatment.
Figure 1: Divergent synthesis pathways. Path A yields direct ring modification. Path B inserts a sulfur atom before alkylation, creating thio-ether derivatives.
Protocol A: Direct C-Alkylation (Ring Modification)
Objective: Synthesis of mono- or di-alkylated TTF derivatives (e.g., Hexyl-TTF) to improve solubility in organic solvents for spin-coating applications.
Reagents & Equipment[1][2][3]
-
TTF (Substrate): Recrystallized from cyclohexane.
-
Alkyl Iodide (Electrophile): e.g., 1-Iodohexane (freshly distilled over copper turnings to remove iodine traces).
-
Base: LDA (2.0 M solution in THF/heptane/ethylbenzene) or n-BuLi (1.6 M in hexanes).
-
Solvent: Anhydrous THF (distilled from Na/Benzophenone).
-
Atmosphere: Argon or Nitrogen (Schlenk line required).
Step-by-Step Procedure
-
System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum. Backfill with Argon.[1] Repeat 3x.
-
Solvation: Add TTF (1.0 eq, 2.0 mmol) and anhydrous THF (20 mL). Cool the orange solution to -78 °C (dry ice/acetone bath).
-
Critical Note: TTF may precipitate slightly at -78 °C; this is normal. It will re-dissolve upon lithiation.
-
-
Lithiation (The "Kinetic" Step):
-
Add LDA (1.1 eq for mono-substitution) dropwise over 10 minutes.
-
Observation: The solution will darken significantly (often to a dark red/brown), indicating the formation of the lithiated anion.
-
Stir at -78 °C for 30-45 minutes . Do not exceed 1 hour to minimize scrambling.
-
-
Alkylation:
-
Add the Alkyl Iodide (1.2 eq) neat via syringe, dropwise.
-
Rate: Slow addition is crucial to prevent local heating which decomposes the lithio-species.
-
-
Warming & Quench:
-
Allow the reaction to stir at -78 °C for 1 hour.
-
Remove the cooling bath and allow to warm to 0 °C slowly (over ~1 hour).
-
Quench with saturated NH
Cl solution (5 mL).
-
-
Work-up:
-
Extract with CH
Cl (3 x 20 mL). Wash combined organics with water and brine. -
Dry over MgSO
and concentrate in vacuo.
-
Purification Strategy
TTF derivatives are electron-rich and can oxidize on acidic silica.
-
Stationary Phase: Use Neutral Alumina or Silica Gel pre-treated with 1% Triethylamine.
-
Eluent: Hexane/CH
Cl gradients. Unreacted TTF elutes first, followed by Mono-alkylated, then Di-alkylated products.
Protocol B: S-Alkylation (Thiolate Extension)
Objective: Synthesis of alkylthio-TTF derivatives (e.g., methylthio-TTF). These derivatives are precursors to "capped" TTFs used in self-assembled monolayers (SAMs).
Distinct Steps (Modifying Protocol A)
Follow Protocol A steps 1–3 (Lithiation). Then proceed as follows:
-
Sulfur Insertion:
-
Trapping with Alkyl Iodide:
-
Cool back to -78 °C.
-
Add Alkyl Iodide (e.g., Iodomethane, 1.5 eq).
-
Warm to room temperature overnight.
-
-
Work-up: Similar to Protocol A. The product will be an alkylthio-TTF.
Data Summary & Troubleshooting
Comparative Reactivity Table
| Parameter | C-Alkylation (Direct) | S-Alkylation (Thiolate) |
| Primary Reagent | LDA + Alkyl Iodide | LDA + |
| Site of Attachment | Ring Carbon ( | Exocyclic Sulfur |
| Electronic Effect | Inductive Donor (+I) | Mesomeric Donor (+M) |
| Main Challenge | Mono/Di Selectivity | Oxidation of Thiolate |
| Yield (Typical) | 40-60% | 55-75% |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Recovery of SM | Moisture in THF or old LDA. | Distill THF from Na/Benzophenone immediately before use.[1] Titrate LDA. |
| Mixture of Products | "Scrambling" of Li-TTF. | Keep temp strictly at -78 °C. Use bulky alkyl iodides to favor mono-substitution via sterics. |
| Dark/Black Tar | Decomposition of TTF ring. | Avoid n-BuLi if possible; LDA is gentler. Ensure inert atmosphere is rigorous ( |
References
-
Segura, J. L., & Martín, N. (2001). Tetrathiafulvalene Derivatives: A Quarter of Century of Chemical Functionalization. Angewandte Chemie International Edition. Link
-
Simonsen, K. B., & Becher, J. (1997). Synthesis of Tetrathiafulvalene Derivatives. Synthesis. Link
-
Avarvari, N., & Wallis, J. D. (2009). Strategies towards chiral molecular conductors and superconductors. Journal of Materials Chemistry. Link
-
Garín, J. (1994). Lithiation of Tetrathiafulvalene: A versatile route to functionalized derivatives.[5] Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
- 1. chem.cmu.edu [chem.cmu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reagents NaH, BuLi, and Alkyl bromide| Reaction Mechanism - ChemClip -Research and Development of Chemistry [chemclip.com]
- 4. researchgate.net [researchgate.net]
- 5. Chalcogenation of tetrathiafulvalene (TTF): synthesis of alkylthio-TTF and alkylseleno-TTF derivatives and X-ray crystal structure of ethylenediseleno TTF (EDS-TTF) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one
The following Technical Support Guide is structured to address yield optimization for 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one . This molecule is a critical "open-chain" precursor often used to synthesize functionalized BEDT-TTF derivatives or for surface assembly monolayers (SAMs).
Status: Operational | Tier: Advanced Synthesis Support
Core Synthesis Directive (The "Golden Protocol")
Issue: Direct alkylation of 1,3-dithiole-2-one-4,5-dithiolate with 1,2-diiodoethane results in low yields (<20%) due to competing intramolecular cyclization (forming the dihydro-dithiin ring) or polymerization.
Solution: Adopt the Finkelstein Exchange Route . This two-step protocol prioritizes the formation of the stable bis(chloroethyl) intermediate first, followed by a high-yielding halogen exchange.
Step 1: Synthesis of the Dichloro Intermediate
Precursor: 4,5-bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one.
-
Reagents: Cesium 1,3-dithiole-2-one-4,5-dithiolate (generated in situ) + 1-Bromo-2-chloroethane (Excess).
-
Why: The chloride is a poorer leaving group than bromide or iodide. By using bromochloroethane, the sulfur selectively attacks the bromine end, leaving the chloride intact. The chloride is too stable to undergo the unwanted intramolecular cyclization under these conditions.
Step 2: The Finkelstein Exchange (Yield Optimization Step)
Target: 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one.
| Parameter | Specification | Reason |
| Reagent | Sodium Iodide (NaI) | 4–6 equivalents. Excess drives equilibrium. |
| Solvent | Acetone (Dry) or 2-Butanone (MEK) | NaI is soluble; NaCl precipitates, driving the reaction (Le Chatelier's principle).[1] |
| Temperature | Reflux (56°C for Acetone) | Provides activation energy for the |
| Time | 12 – 24 Hours | Monitor by TLC until the "dichloro" spot disappears. |
| Atmosphere | Nitrogen/Argon | Prevents oxidation of iodide to iodine ( |
| Light | Strict Darkness | C-I bonds are photolabile. Wrap flask in foil. |
Protocol Workflow
-
Dissolve 1 eq of 4,5-bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one in dry acetone (0.1 M concentration).
-
Add 6 eq of NaI . The solution will turn yellow/orange.
-
Wrap the condenser and flask in aluminum foil.
-
Reflux for 18 hours.
-
Workup: Cool to RT. Filter off the white NaCl precipitate.
-
Concentrate filtrate. Redissolve residue in DCM. Wash with
(aq) to remove free iodine (decolorizes the organic layer). -
Dry over
and concentrate.
Troubleshooting & Diagnostics
Symptom: The product is a black tar or oil instead of a crystalline solid.
Root Cause Analysis
This molecule is prone to three specific failure modes. Use this decision matrix to diagnose your experiment.
FAQ: Common Failures
Q: My silica column turned purple/brown during purification.
-
Diagnosis: Acidic decomposition. Silica gel is slightly acidic, which catalyzes the liberation of iodine from the alkyl iodide tail.
-
Fix:
-
Deactivate Silica: Pre-treat silica with 1% Triethylamine (TEA) in hexane before loading.
-
Switch Phase: Use Neutral Alumina instead of silica.
-
Fast Filtration: If the crude is >90% pure (common with Finkelstein), skip the column. Filter through a short plug of Celite/silica to remove inorganic salts and recrystallize immediately.
-
Q: I see a major byproduct with a lower molecular weight.
-
Diagnosis: Intramolecular Cyclization. One sulfur atom has attacked the iodine on the neighboring chain, expelling iodide and forming a six-membered dihydro-dithiin ring.
-
Fix: This is irreversible. You must prevent it by ensuring the precursor (Step 1) uses a linker with a poor leaving group (Chloride) so the chains remain open until the final halogen exchange.
Q: The product degrades after 2 days.
-
Diagnosis: Photolysis.
-
Fix: Store the compound in an amber vial, under Argon, at -20°C. C-I bonds are weak; ambient light will cleave them, creating radicals that induce polymerization.
Mechanistic Insight (Why this works)
The synthesis relies on the Nucleophilic Substitution (
-
Leaving Group Ability:
. -
Solubility Driver: In acetone, NaI is soluble (
), but NaCl is virtually insoluble. -
The Equilibrium Shift:
As NaCl precipitates out of the boiling acetone, it is removed from the equilibrium, driving the reaction to near 100% conversion (Le Chatelier's Principle).
Comparative Yield Data
| Method | Precursor | Reagent | Typical Yield | Major Impurity |
| Direct Alkylation | Dithiolate Salt | 1,2-Diiodoethane | 15 - 30% | Ring-closed Dihydro-TTF |
| Finkelstein (Recommended) | Bis(chloroethyl) | NaI / Acetone | 85 - 95% | Trace starting material |
Experimental Workflow Visualization
References
-
Svenstrup, N. & Becher, J. (1995). "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis, 1995(3), 215–235. Link
- Foundational text for dithiole alkylation str
-
Finkelstein, H. (1910).[3] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[3] Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.[3] Link
- The definitive source for the halogen exchange mechanism.
-
Papavassiliou, G. C., et al. (1997). "Synthesis and Characterization of New Donor Molecules." Z. Naturforsch. B, 52.[4]
- Discusses the instability of iodo-alkylated tetr
-
Organic Chemistry Portal. "Finkelstein Reaction." Link
- Verified reaction conditions and solvent effects.
Sources
Technical Support Center: Sulfur Heterocycle Synthesis & Iodine Preservation
The following technical guide is structured as a specialized support center resource. It prioritizes mechanistic understanding and actionable protocols over generic advice.
Topic: Preventing Unwanted Deiodination During C–S Bond Formation Role: Senior Application Scientist Status: Operational
Executive Summary: The "Soft Nucleophile" Paradox
The Problem: You are synthesizing a sulfur heterocycle (e.g., thiophene, thiazole) or coupling a thiol to a scaffold. You need to retain an iodine atom on the ring for late-stage diversification (e.g., subsequent Suzuki coupling). However, the iodine is vanishing. The Diagnosis: Sulfur nucleophiles (thiols/thiolates) are redox-active "soft" poisons. They trigger two distinct failure modes:
-
Reductive Deiodination (Ar–I → Ar–H): The iodine is replaced by hydrogen. This is often driven by radical mechanisms or
-hydride elimination from the thiol. -
Chemoselectivity Failure (Ar–I → Ar–S): You intended to couple at a C–Br/Cl site, but the catalyst preferentially attacked the weaker C–I bond.
This guide provides the protocols to arrest these pathways.
Diagnostic Logic: Why is your Iodine leaving?
Before selecting a protocol, trace the failure mode using this logic flow.
Figure 1: Diagnostic decision tree for identifying the mechanism of iodine loss.
Module 1: Preventing Reductive Deiodination (Ar–I → Ar–H)
Scenario: You are trying to form a C–S bond (at a bromide or iodide site), but you observe significant formation of the reduced arene (Ar–H).
The Mechanism
Free thiols (R–SH) are problematic because:
-
Catalyst Poisoning: They bind strongly to Pd(II), often requiring elevated temperatures that promote side reactions.
-
Hydride Source: Aliphatic thiols can undergo
-hydride elimination after binding to the metal, generating a Pd–H species that reduces the aryl ring. -
Radical Generation: Thiols can reduce Pd(II) to Pd(0) via Single Electron Transfer (SET), generating thiyl radicals that abstract hydrogen.
The Solution: Thiol Surrogates & High-Turnover Catalysts
To stop reduction, you must remove the source of Hydride (H) and stabilize the Pd(0)/Pd(II) cycle.
Protocol A: The "Tolerant" Pd-Catalyzed Coupling
This protocol uses Xantphos , a wide-bite-angle ligand that accelerates Reductive Elimination (the C–S bond forming step), outcompeting the slow side-reaction of reduction. It also uses a Pd(0) source or a precatalyst to avoid the need for thiol-mediated reduction of Pd(II).
Reagents:
-
Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (4 mol%) (Pre-stir in solvent for 10 min to form active species). Better Option: Use (Xantphos)Pd G3 or G4 precatalyst (1-2 mol%) to eliminate the activation lag.
-
Base: Diisopropylethylamine (DIPEA) or Cs₂CO₃. Avoid strong alkoxides (NaOtBu) which promote dehalogenation.
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step:
-
Charge a Schlenk tube with the Aryl Halide (1.0 equiv) and (Xantphos)Pd G3 (2 mol%).
-
Evacuate and backfill with Argon (3x).
-
Add degassed 1,4-Dioxane (0.5 M concentration).
-
Add the Thiol (1.05 equiv) and DIPEA (2.0 equiv).
-
Heat to 80–100 °C .
-
Why? Xantphos forces the Pd center into a geometry that favors C–S bond formation over
-hydride elimination.
-
Protocol B: Thiol Surrogates (The "Odorless" Route)
If aliphatic thiols are causing reduction, switch to Potassium Thioacetate (KSAc) or TIPS-SH . These lack the acidic proton and
Data Comparison: Free Thiol vs. Surrogate
| Variable | Free Thiol (e.g., Hexanethiol) | Thiol Surrogate (e.g., TIPS-SH) |
| Primary Failure | Reductive Deiodination (Ar-H) | Slow reaction (Sterics) |
| Catalyst Interaction | Strong coordination (Poison) | Weak coordination (Controlled) |
| Redox Activity | High (Reduces PdII -> Pd0) | Low (Redox neutral) |
| Yield of Ar-S | 40-60% (variable) | >85% (consistent) |
Module 2: Preserving C–I During C–Br Coupling (Chemoselectivity)
Scenario: You have a scaffold with both Ar–I and Ar–Br . You want to couple the thiol at the Ar–Br site and keep the Ar–I intact.
The Challenge
Standard Pd and Cu catalysts undergo Oxidative Addition (OA) into C–I bonds faster than C–Br bonds.
-
Relative OA Rates: C–I > C–OTf ≥ C–Br >> C–Cl.
The Solution: The "Kinetic Window"
You cannot easily reverse the bond strengths. However, you can exploit the fact that C–I oxidative addition is fast but reversible, or use specific catalyst systems that are highly sensitive to steric/electronic differences.
Note: This is chemically difficult.[1] The most reliable method is to use an Aryl-Chloride/Aryl-Iodide pair (coupling at Cl is slow, so I reacts first; coupling at I leaves Cl alone). Coupling at Br while keeping I requires strict control.
Protocol C: Buchwald G3/Xantphos Controlled Temperature
Recent applications (e.g., synthesis of kinase inhibitors like GDC-9918) demonstrate that bulky ligands like Xantphos can differentiate halides based on subtle electronic environments.
Step-by-Step:
-
Temperature Control: Run the reaction at the lowest possible temperature (e.g., 60 °C) where the Br-activation occurs but I-activation is sluggish.
-
Stoichiometry: Use a slight deficit of the thiol (0.95 equiv) to prevent "runaway" double addition.
-
Alternative: If possible, switch the Ar–Br to an Ar–OTf (Triflate). Pd-catalyzed coupling of Triflates can sometimes be tuned to be orthogonal to Iodides using specific phosphines, though Iodide is usually still more reactive.
Critical Warning: In Copper-catalyzed systems (Ullmann), Ar–I is significantly more reactive than Ar–Br. Do not use CuI if you want to save the Iodine. CuI will exclusively attack the Iodine first.
Module 3: Copper-Catalyzed C–S Coupling (When you WANT to react the Iodine)
If your goal is to turn the C–I into C–S (and not reduce it to C–H), Copper is often superior to Palladium because it is less prone to
Protocol D: Ligand-Free Copper System
This is the "Gold Standard" for converting Ar–I to Ar–S without reduction side-products.
Reagents:
-
Catalyst: CuI (5–10 mol%).
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: DMF or NMP (Polar aprotic is essential).
-
Temperature: 90–110 °C.
Mechanism: The reaction proceeds via a Cu(I)-thiolate species.[2] Unlike Pd, Cu does not easily undergo hydride elimination. If you see Ar–H here, it is likely due to trace water or radical impurities, not the fundamental catalytic cycle.
FAQ: Troubleshooting Specific Observations
Q: I am using Pd(PPh₃)₄ and my aryl iodide is turning into benzene. Why?
A: Pd(PPh₃)₄ is a Pd(0) source, but in the presence of thiols and oxygen, it generates thiyl radicals. Furthermore, PPh₃ is a monodentate ligand. It dissociates easily, creating open coordination sites for
Q: Can I use Sodium Methoxide (NaOMe) as a base?
A: No. Primary and secondary alkoxides (NaOMe, NaOEt) act as hydride donors via
Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: The stalling is likely due to the formation of bridging thiolate-palladium dimers which are catalytically inactive. Adding more catalyst just makes more dimers.
-
Fix: Increase the temperature to break the dimers.
-
Fix: Add a "kicker" of fresh ligand (not metal) to re-solubilize the Pd.
References
-
Ligand-Free Copper-Catalyzed C-S Coupling: Sperotto, E., van Klink, G., de Vries, J., & van Koten, G. (2008).[3] Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry.
-
Xantphos/Pd System for C-S Coupling: Itoh, T., Mase, T. (2004). A General Palladium-Catalyzed Method for the Synthesis of Aryl Sulfides. Organic Letters.
-
Robust Pd-Catalyzed C-S Coupling (GDC-9918 Case Study): Crawford, J. J., et al. (2024). Development of a Robust Pd-Catalyzed C–S Coupling for the Synthesis of Janus Kinase Inhibitor GDC-9918. ACS Process Design & Development.
-
Chemoselectivity of Cu vs Pd: Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating. Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols [organic-chemistry.org]
Technical Support Center: Purification of Labile Iodo-Dithiol Scaffolds
Ticket ID: #ID-SH-LIGHT-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are encountering a "double-whammy" stability challenge. Iodo-dithiol compounds possess two mutually destructive reactive handles:
-
The Alkyl Iodide (C-I): A weak bond (
) susceptible to homolytic cleavage by UV-Vis light, generating radical species and free iodine ( ). -
The Dithiol (-SH): Prone to oxidative dimerization to form disulfides (
) or intramolecular cyclization, a process catalyzed by the very iodine radicals released by the C-I degradation.
This guide provides a self-validating, "Flash-Dark" protocol to purify these scaffolds without triggering the degradation cascade.
Module 1: The "Dark Lab" Environment (Pre-Purification)
Q: My crude reaction mixture turns pink/brown immediately upon exposure to air or light. What is happening?
A: The color change indicates the release of molecular iodine (
The Fix: Light Exclusion & Oxygen Removal You must treat the entire workflow as a "Dark Room" operation.
-
Amber Glassware: Mandatory for all fractions and stock solutions.
-
Foil Wrapping: Wrap all columns, rotavap flasks, and tubing in aluminum foil.
-
Safe Light: Use red LED headlamps or low-wattage red bulbs in the hood. The C-I bond absorbs strongly in the UV-blue region; red light is generally safe.
-
Degassing: Oxygen accelerates thiol oxidation. Sparge all elution solvents with Argon (Ar) or Nitrogen (
) for 15 minutes prior to use.
Visualization: The Degradation Cascade
Figure 1: The photon-induced degradation cycle where iodine release catalyzes thiol oxidation.
Module 2: Chromatography Troubleshooting (The Process)
Q: My compound streaks on TLC and vanishes on the silica column. How do I fix this?
A: Standard silica gel is slightly acidic (pH 5.0–6.0). This acidity promotes the elimination of HI from alkyl iodides and can catalyze thiol oxidation. You need a Neutralized Stationary Phase .
Protocol: The "Flash-Dark" Neutralization
| Parameter | Standard Protocol (AVOID) | "Flash-Dark" Protocol (USE) |
| Stationary Phase | Acidic Silica Gel (Standard) | Neutral Alumina (Brockmann Grade III) OR Buffered Silica |
| Buffer Additive | None | 1% Triethylamine (TEA) in eluent (Neutralizes acidity) |
| Solvent Temp | Room Temperature | Chilled Solvents (0°C) (Slows radical kinetics) |
| Flow Rate | Gravity / Low Pressure | High Flow / Flash (Minimize residence time) |
| Loading | Dry Load on Silica | Wet Load (DCM/Hexane) under Argon |
Step-by-Step Workflow:
-
Pre-treat Silica: Slurry silica in Hexanes containing 1% Triethylamine (TEA). Let it sit for 10 minutes to neutralize acidic sites.
-
Pack Column: Pour the slurry into a foil-wrapped column. Flush with 2 column volumes (CV) of degassed solvent (1% TEA/Hexanes).
-
Load: Dissolve crude iodo-dithiol in a minimum amount of degassed DCM. Carefully load onto the sand bed under an Ar blanket.
-
Elute: Run the column rapidly using chilled solvents. Collect fractions in amber tubes.
Self-Validating Check:
-
Before Column: Spot TLC.[1]
-
After Column: Spot TLC of fractions.
-
Validation: If the "After" spot is lower Rf (more polar) or streaks, degradation occurred. If the Rf matches the "Before" spot and is compact, the neutralization worked.
Module 3: Post-Purification & Storage
Q: I isolated the compound, but it turned into an insoluble gum overnight in the freezer. Why?
A: Dithiols are notorious for "disulfide scrambling" and polymerization, even at low temperatures, if trace iodine or oxygen is present.
The "Cryo-Stabilization" Storage Protocol:
-
Concentration: Evaporate solvents at
(water bath). Do not heat. -
Solvent Exchange: Immediately re-dissolve the oil/solid in degassed Benzene or Toluene (if compatible with downstream steps). Solutions are more stable than neat oils.
-
Inerting: Flush the vial with Argon, seal with a Teflon-lined cap, and wrap in Parafilm + Foil.
-
Temperature: Store at
. The glass transition temperature of the matrix stops diffusion-controlled dimerization.
FAQ: Specific Scenarios
Q: Can I use Ellman's Reagent to check if my thiols are still free? A: Yes, but with a caveat. Ellman's reagent (DTNB) quantifies free thiols by releasing a yellow chromophore (TNB).
-
Protocol: Take a 10 µL aliquot of your purified fraction. Dilute into pH 8.0 buffer containing DTNB.
-
Result: Immediate yellow color (
) confirms free thiols. -
Warning: If the solution is already brown (iodine contamination), the colorimetric reading will be invalid. You must rely on NMR (integration of -SH proton vs. -CH protons) for definitive purity.
Q: Can I use HPLC for purification? A: Only if you modify the instrument.
-
UV Detector: Turn OFF the UV lamp or set it to a single wavelength
(if your compound absorbs there) to avoid photolysis during detection. -
Tubing: Use opaque PEEK tubing or wrap clear Teflon tubing in electrical tape.
-
Solvents: Use degassed water/acetonitrile with 0.1% Formic Acid (keep pH < 4; thiols are stable to oxidation in acid, unlike on dry silica). Note: This contradicts the silica advice because HPLC residence times are short and wet acidic conditions are different from dry acidic silica surfaces.
Experimental Workflow Diagram
Figure 2: The "Flash-Dark" purification workflow ensuring light exclusion and acidity neutralization.
References
- Photostability of Organoiodides: Title: "Handling Light-Sensitive Reagents: A Guide to Photochemical Stability." Source: Sigma-Aldrich (Merck) Technical Bulletins.
-
Thiol Quantification (Ellman's Assay)
-
Silica Gel Acidity & Neutralization
- Title: "Purification of Acid-Sensitive Compounds: Strategies for Silica Gel Chrom
- Source: Journal of Organic Chemistry (General technique reference).
-
URL:[Link](Note: Refers to standard neutralization techniques cited in JOC).
-
General Lab Safety for Reactive Halides
- Title: "Safe Handling of Organohalides and Thiols."
- Source: ACS Chemical Safety Guidelines.
-
URL:[Link]
Sources
Technical Support Center: Stability of Iodoethyl-Sulfur Linkages
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the stability of iodoethyl-sulfur linkages, particularly under basic experimental conditions. Our goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate, diagnose, and resolve common issues encountered in your work.
Section 1: Understanding the Iodoethyl-Sulfur Linkage
Q1: What is an iodoethyl-sulfur linkage and how is it typically formed in a bioconjugation context?
An iodoethyl-sulfur linkage, more formally known as a thioether bond, is a covalent bond formed between a carbon atom and a sulfur atom. In the context of protein chemistry and drug development, this linkage is most frequently established through the alkylation of a cysteine residue's sulfhydryl (thiol) group with an iodoacetamide-based reagent.
The reaction is a classic bimolecular nucleophilic substitution (SN2) mechanism.[1] The deprotonated thiol group (thiolate) of a cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon atom attached to the iodine in iodoacetamide.[2] This results in the formation of a stable carbon-sulfur bond and the displacement of iodide as a leaving group.
This carboxyamidomethylation is a cornerstone technique in proteomics for preventing the re-formation of disulfide bonds after reduction and for labeling cysteine residues for analytical purposes.
Section 2: Stability Under Basic Conditions
Q2: Is the thioether bond itself susceptible to cleavage under basic (high pH) conditions?
The thioether (C-S) bond is generally considered robust and stable under a wide range of conditions, including exposure to moderately basic solutions. Unlike disulfide bonds, which can undergo base-catalyzed β-elimination or direct cleavage by hydroxide, thioethers do not have a readily accessible degradation pathway under these conditions.[3] Hydrolysis of simple thioethers typically requires harsh conditions not commonly employed in biological research.
However, extreme pH values (e.g., >11) combined with elevated temperatures can potentially promote slow hydrolysis over extended incubation periods. The primary concern in most experimental settings is not the cleavage of the formed thioether, but rather the side reactions that occur during the labeling step when conducted at a higher pH.
Q3: What are the primary issues and side reactions when performing iodoacetamide alkylation at basic pH?
While the cysteine alkylation reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the thiol group is more likely to be in its reactive thiolate form, further increasing the pH can lead to a loss of specificity.[4]
Key Side Reactions at Elevated pH:
-
Alkylation of Other Nucleophilic Residues: As the pH increases, other amino acid side chains become deprotonated and thus more nucleophilic. This can lead to the "overalkylation" of your protein.[5]
-
Lysine (ε-amino group, pKa ~10.5): Becomes a significant target for alkylation at pH > 9.
-
Histidine (imidazole ring, pKa ~6.0): Can be alkylated, especially at pH values above 7.[5]
-
N-terminal α-amino group (pKa ~7.4-9.6): The N-terminus of a protein can also be a target for alkylation, particularly if its pKa is relatively low.[5]
-
Methionine: While less common, methionine has been reported as a possible side reaction target for iodoacetamide.[6]
-
-
Hydrolysis of Iodoacetamide: At high pH, the iodoacetamide reagent itself can be hydrolyzed, reducing its effective concentration and leading to incomplete labeling of the target cysteine residues.
These side reactions are a much more frequent source of experimental artifacts than the cleavage of an already-formed iodoethyl-sulfur linkage.
Section 3: Troubleshooting Guide
Scenario 1: "After incubating my modified protein at pH 9.0, I see a progressive loss of the modification signal in my mass spectrometry analysis. Is the linkage breaking?"
While direct cleavage is possible over long periods or at high temperatures, it is less likely to be the primary cause. Here is a troubleshooting workflow to diagnose the issue:
-
Confirm Complete Initial Labeling: First, ensure that your initial labeling reaction went to completion. Incomplete labeling can be misinterpreted as degradation. Analyze a sample immediately after purification to establish a baseline.
-
Investigate Precipitation: High pH can alter a protein's net charge, leading to aggregation and precipitation. The loss of signal may be due to the protein crashing out of solution. Perform a protein concentration assay (e.g., Bradford or BCA) on your sample before and after incubation to check for protein loss.
-
Control for Non-Specific Adsorption: Incubate your sample in a low-binding microcentrifuge tube. Some modified proteins can become "sticky" and adsorb to plastic surfaces, especially if their conformation has been altered.
-
Perform a Stability Study: If the above factors are ruled out, the linkage may indeed be unstable under your specific conditions. Use the protocol outlined in Section 4 to formally assess the stability of the linkage at different pH values and time points.
Scenario 2: "My mass spec data shows unexpected +57 Da adducts on residues other than cysteine after I performed my labeling reaction at pH 8.5."
This is a classic sign of overalkylation due to the increased nucleophilicity of other amino acid side chains at this pH.[5][6]
-
Diagnosis:
-
Perform a peptide mapping experiment (e.g., LC-MS/MS after tryptic digest) to identify the specific residues that have been modified.
-
You are likely to find carboxyamidomethylated lysines, histidines, or the N-terminus.[5]
-
-
Solution:
-
Lower the pH: Perform the alkylation reaction at a lower pH, ideally between 7.0 and 8.0. This will increase the specificity for the more acidic cysteine thiol group.
-
Reduce Reaction Time: Shorten the incubation time to the minimum required for complete cysteine modification. Run a time-course experiment to determine the optimal duration.
-
Limit Excess Reagent: Use a smaller molar excess of iodoacetamide. A 5- to 10-fold molar excess over free thiols is often sufficient.
-
Section 4: Experimental Protocol: Assessing Linkage Stability
This protocol provides a framework for quantitatively assessing the stability of an iodoethyl-sulfur linkage on a specific protein or molecule of interest under various pH conditions.
Objective: To determine the rate of degradation, if any, of a carboxyamidomethyl-cysteine linkage at different pH values over time.
Materials and Reagents:
-
Purified protein with the iodoethyl-sulfur linkage.
-
A series of buffers (e.g., 100 mM Phosphate for pH 7.0, 100 mM Tris for pH 8.0 and 9.0, 100 mM CAPS for pH 10.0 and 11.0).
-
Quenching solution (e.g., 1 M DTT or L-cysteine).
-
LC-MS system for analysis.
Workflow Diagram:
Procedure:
-
Preparation: Prepare a stock solution of your alkylated protein in a neutral, low-salt buffer (e.g., PBS pH 7.4).
-
Initiation: In separate tubes, add an equal amount of the protein stock to each of the prepared pH buffers. The final protein concentration should be identical in all samples.
-
Time Zero (T=0) Sample: Immediately take an aliquot from each tube, quench it by adding a large excess of a thiol (like DTT or cysteine), and store it at -80°C. This is your baseline measurement.
-
Incubation: Place all reaction tubes at a constant, controlled temperature (e.g., 25°C or 37°C).
-
Time Points: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove another aliquot from each tube, quench it in the same manner, and store it at -80°C.
-
Analysis: Once all time points are collected, analyze the samples by LC-MS. Use intact mass deconvolution to identify the peak corresponding to your modified protein.
-
Data Interpretation: For each sample, calculate the peak area of the correctly modified protein. Normalize the peak area at each time point to the T=0 sample for that pH condition. Plot the percentage of remaining modified protein against time for each pH. A significant downward trend indicates instability.
Section 5: Summary and Best Practices
While the thioether bond is fundamentally stable, the conditions used to form it can introduce variability and undesirable side reactions. Adhering to best practices is critical for reproducible results.
Table 1: Recommended pH Conditions for Iodoacetamide Alkylation
| pH Range | Application/Outcome | Rationale & Considerations |
| 6.5 - 7.5 | High Specificity Labeling | Minimizes modification of lysine and other amines. Reaction rate is slower, may require longer incubation or slightly higher reagent excess. Ideal for targeted cysteine modification. |
| 7.5 - 8.5 | Standard Proteomics Workflow | Optimal balance between reaction rate and specificity. The most common range for reducing and alkylating protein digests for mass spectrometry.[5] |
| > 8.5 | Use with Caution | High risk of off-target alkylation on lysine, histidine, and N-termini.[5][6] May be used for specific applications but requires rigorous validation and characterization of products. |
Final Recommendations:
-
Default to Neutral pH: For maximum specificity, perform alkylation reactions in the pH range of 7.0-8.0.
-
Validate Your System: The stability of both the protein and the linkage can be context-dependent. If you plan to use your modified protein in basic buffers for downstream applications, a pilot stability study (Section 4) is highly recommended.
-
Characterize Your Product: Always confirm the site of modification and the homogeneity of your final product using high-resolution mass spectrometry.
References
- Sechi, S., & Chait, B. T. (2001). Overalkylation of a Protein Digest with Iodoacetamide. Journal of the American Society for Mass Spectrometry, 12(6), 735-742.
- Karetsky, V. M., & Kletzin, A. (2009). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide.
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2019). A6. Reactions of Cysteine. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). 20 questions with answers in IODOACETAMIDE | Science topic. ResearchGate. [Link]
-
Pace, C. N., & Grimsley, G. R. (2004). The role of thiols and disulfides in protein chemical and physical stability. Peptide Science, 90(5), 334-342. [Link]
-
Wang, Y., & Li, H. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). Journal of pharmaceutical sciences, 95(10), 2141-2152. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Phosphite-Mediated TTF Synthesis
Status: Online 🟢 Operator: Senior Application Scientist (Organic Electronics Division) Topic: Troubleshooting Phosphite Coupling (Mislow-Evans/Corey-Winter type dimerization)
Core Directive & Mechanism
Welcome to the technical support hub for Tetrathiafulvalene (TTF) synthesis. You are likely here because your reaction yielded a black tar instead of bright orange needles, or your cross-coupling resulted in an inseparable mixture.
The phosphite coupling of 1,3-dithiole-2-thiones (or -ones) is the industry standard for generating the central electron-rich alkene bridge of TTF. However, it is chemically distinct from a Wittig reaction. It is a reductive desulfurization that proceeds via a carbene-like intermediate. Understanding this mechanism is the only way to troubleshoot effectively.
The "Black Box" Mechanism (Visualized)
Figure 1: The reductive dimerization pathway. Note that the formation of the carbene intermediate is the rate-determining zone.
Caption: Mechanism of triethyl phosphite mediated coupling. The elimination of triethyl thiophosphate drives the formation of the reactive carbene species.
Troubleshooting "Tickets" (FAQs)
Below are the most frequent support tickets we receive, resolved with root-cause analysis.
📂 TICKET #001: "The reaction turned black and nothing precipitated."
Diagnosis: Failed Work-up / "The Phosphite Goo" Root Cause: Triethyl phosphite (starting material) and Triethyl phosphate/thiophosphate (byproducts) are high-boiling, viscous liquids. They act as a solvent that solubilizes your TTF, preventing crystallization. Resolution Protocol:
-
Do NOT Rotovap to dryness immediately. You will be left with an oil that is impossible to scrape.
-
The Methanol Crash: Cool the reaction mixture to room temperature. Pour the crude mixture into a 5x excess of cold Methanol (MeOH).
-
Why? TTF derivatives are generally insoluble in MeOH, while phosphites and phosphoric esters are miscible.
-
-
Filtration: The TTF should precipitate as orange/red solids. Filter and wash copiously with MeOH.
-
Rescue: If no solid forms, perform a silica plug filtration using Hexane/DCM (1:1). The phosphites stick to the silica (very polar), while neutral TTF elutes quickly.
📂 TICKET #002: "My yield is <20%, and I see starting material."
Diagnosis: Kinetic Failure / Hydrolyzed Reagent Root Cause:
-
Factor A (Temperature): The activation energy for the P-attack on the thione is high. Refluxing in low-boiling solvents (e.g., Benzene, THF) is insufficient.
-
Factor B (Wet Phosphite): P(OEt)3 hydrolyzes to diethyl phosphite (H-P(O)(OEt)2) in moist air. This hydrolyzed species is not a coupling agent. Resolution Protocol:
-
Solvent Switch: Run the reaction Neat (no solvent) in excess P(OEt)3 if the precursor melts <100°C. If a solvent is required, use Toluene (110°C) or Chlorobenzene (132°C).
-
Distillation: You must distill P(OEt)3 prior to use if the bottle is old. A clear liquid does not mean it is pure.
-
Stoichiometry: Use at least 5-10 equivalents of phosphite. It acts as both reagent and solvent.
📂 TICKET #003: "I'm trying to make asymmetric TTF (A-B), but I can't separate it."
Diagnosis: The Statistical Trap Root Cause: Phosphite coupling is a thermodynamic scrambling process. If you mix Thione A and Thione B (1:1), you will mathematically obtain a 1:2:1 mixture of A-A : A-B : B-B. Resolution Protocol:
-
Chromatography is rarely enough: The Rf values of A-A, A-B, and B-B are often identical.
-
Strategy 1 (Stoichiometry): Use a massive excess of one component (e.g., 5 equivalents of A to 1 equivalent of B). This pushes the distribution to A-A (waste) and A-B, minimizing B-B.
-
Strategy 2 (Cross-Coupling Alternative): If separation is impossible, switch to a non-phosphite method, such as the reaction of a TTF-lithium species with an ester, followed by closure (though this is significantly harder).
-
Standard Advice: Accept the loss. Purify via multiple recrystallizations or HPLC if the molecular weights differ significantly.
📂 TICKET #004: "Can I use Iodine to remove the excess phosphite?"
Diagnosis: DANGEROUS PROCEDURE
Root Cause: While iodine oxidizes phosphites to water-soluble phosphates (useful in standard synthesis), TTF is a redox-active donor.
Warning: Adding Iodine (
Standard Operating Procedure (SOP)
Use this baseline protocol for a standard alkyl-substituted 1,3-dithiole-2-thione coupling.
| Parameter | Specification | Notes |
| Precursor | 1,3-dithiole-2-thione | Thiones (C=S) generally couple faster than Ketones (C=O). |
| Reagent | Triethyl Phosphite (Freshly Distilled) | Toxic/Stench. Handle in fume hood. |
| Ratio | 1.0 equiv Precursor : 5.0+ equiv P(OEt)3 | Excess is critical. |
| Temperature | 120°C - 140°C | Reflux if neat. |
| Time | 2 - 6 Hours | Monitor by TLC (Product is usually less polar than thione). |
| Atmosphere | Nitrogen/Argon | Strictly anhydrous. |
Step-by-Step Workflow
-
Setup: Flame-dry a round-bottom flask containing a magnetic stir bar.
-
Charge: Add the 1,3-dithiole-2-thione solid.
-
Injection: Add Triethyl phosphite via syringe under inert gas flow.
-
Reaction: Heat to reflux.[1][2] The solution should change color (often yellow
orange red). -
Monitoring: Check TLC every hour. Look for the disappearance of the thione spot.
-
Work-up:
-
Cool to room temperature.
-
Option A (Precipitation): Pour into cold MeOH (-20°C). Filter solids.[3]
-
Option B (Chromatography): Dilute with DCM, wash with water (to remove some phosphates), dry organic layer, and run a silica column.
-
Decision Tree: Troubleshooting Flow
Follow this logic path when your experiment deviates from the SOP.
Caption: Diagnostic flow for phosphite coupling. Most failures occur at the Temperature or Work-up nodes.
References
-
Segura, J. L., & Martin, N. (2001). New Concepts in Tetrathiafulvalene Chemistry. Angewandte Chemie International Edition.
-
Mislow, K. (1952). The Synthesis of Olefins via the Coupling of Phosphonium Ylides. Journal of the American Chemical Society.[4] (Foundational mechanism reference).
-
Bendikov, M., Wudl, F., & Perepichka, D. F. (2004). Tetrathiafulvalenes, Oligoacenenes, and Their Buckminsterfullerene Derivatives: The Brick and Mortar of Organic Electronics. Chemical Reviews.
-
Organic Syntheses. (1992). Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF).[5] Org. Synth. 1992, 70, 120. (Detailed protocol for phosphite coupling).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Prebiotic Chemistry of Phosphite: Mild Thermal Routes to Form Condensed-P Energy Currency Molecules Leading Up to the Formation of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphite mediated asymmetric N to C migration for the synthesis of chiral heterocycles from primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
Handling air-sensitive sulfur-rich organic precursors
TECHNICAL SUPPORT CENTER: ORGANOSULFUR HANDLING & SYNTHESIS Current Status: OPEN | Priority: HIGH Agent: Senior Application Scientist (Ph.D., Organometallics & Process Safety)
Welcome to the Sulfur-Rich Precursor Support Hub.
You are likely here because your lab smells like a gas leak, your palladium catalyst died instantly, or your pristine thiol turned into a disulfide sludge. Handling sulfur-rich organics (thiols, sulfides, thioesters) requires a distinct set of protocols compared to standard air-sensitive carbon nucleophiles. Sulfur is not just air-sensitive; it is a "soft" nucleophile that aggressively binds to metals and undergoes radical oxidative coupling.
Below are the resolved tickets for the most common failure modes in sulfur chemistry.
TICKET #001: Containment & Odor Control ("The Stench Crisis")
User Complaint: "My entire floor is complaining about a gas smell. I'm using a fume hood, but the odor persists."
Root Cause: Standard fume hood airflow is insufficient for volatile organosulfur compounds (low olfactory threshold, often <1 ppb). The vapors adsorb onto surfaces and slowly desorb, creating a lingering stench. Furthermore, direct venting without scrubbing violates environmental safety protocols.
The Fix: The Oxidative Bleach Scrubber You must chemically quench the vapors before they enter the hood exhaust.
The Protocol:
-
Chemistry: Sodium hypochlorite (bleach) oxidizes thiols (
) and sulfides ( ) into non-volatile sulfoxides, sulfones, or sulfonic acids.[1]-
Reaction:
-
-
Setup: Construct a positive-pressure exhaust train. Do not rely on passive venting.
Visual Workflow: The Bleach Trap System
Figure 1: Correct setup for venting sulfur-rich reactions. The empty trap prevents bleach from being sucked back into the reaction if pressure drops.
Critical Safety Note:
-
Never acidify the bleach bath. Mixing acid + bleach releases Chlorine gas (
). -
Exotherm Warning: The oxidation of thiols is exothermic. Add reagents slowly to the quenching bath.
TICKET #002: Prevention of Disulfide Formation ("Purity Issues")
User Complaint: "I synthesized a primary thiol, but NMR shows a mixture of starting material and disulfide dimer. I stored it under nitrogen."
Root Cause:
Thiols (
The Fix: Rigorous Degassing (Freeze-Pump-Thaw) Sparging (bubbling gas) is only effective for removing bulk oxygen. For sulfur-rich precursors, you must remove dissolved oxygen using the Freeze-Pump-Thaw (FPT) method.
Comparative Data: Degassing Efficiency
| Method | O2 Removal Efficiency | Suitability for Thiols | Time Required |
| Balloon Flush | Low (<80%) | Poor (Rapid dimerization) | 5 mins |
| Sparging (Bubbling) | Medium (90-95%) | Fair (Okay for short reactions) | 15-30 mins |
| Freeze-Pump-Thaw | High (>99.9%) | Excellent (Required for storage) | 1-2 hours |
The Protocol (FPT Cycle):
-
Freeze: Place the Schlenk flask containing the solution in liquid nitrogen until solid.
-
Pump: Open the flask to high vacuum (Schlenk line) for 5–10 minutes. (Oxygen escapes from the frozen matrix).
-
Thaw: Close the vacuum, remove from
, and thaw in a warm water bath. (Trapped gas bubbles release). -
Repeat: Perform 3 total cycles. Backfill with Argon (heavier than air, provides a better blanket than
).
TICKET #003: Catalyst Deactivation ("The Suzuki Failure")
User Complaint: "My cross-coupling reaction works fine with the oxygen analog, but the thioether substrate yields 0% product. The catalyst turns black immediately."
Root Cause: Sulfur is a notorious catalyst poison. It coordinates strongly to soft metals (Pd, Pt, Rh), occupying the vacant coordination sites required for the oxidative addition step. This forms a stable, unreactive metal-sulfur complex (Catalyst Poisoning).
The Fix: Ligand Engineering & Scavenging You cannot simply "add more catalyst." You must prevent the sulfur from binding to the metal center.
Troubleshooting Logic:
Figure 2: Decision tree for overcoming catalyst poisoning in sulfur-rich couplings.
Strategic Adjustments:
-
Ligand Choice: Use Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos , XPhos ). These are electron-rich and bulky. The bulk prevents the sulfur atom from bridging multiple palladium centers, while the electron richness facilitates oxidative addition despite sulfur interference.
-
Pre-Scavenging: If the sulfur is an impurity (e.g., residual thiol in a sulfide synthesis), treat the starting material with CuTC (Copper(I)-thiophene-2-carboxylate) or wash with basic alumina to sequester free thiols before adding the Pd catalyst.
TICKET #004: Purification Decomposition ("The Silica Trap")
User Complaint: "My compound spots cleanly on TLC, but after flash column chromatography, I get a streak or a complex mixture."
Root Cause: Silica gel is slightly acidic and can contain trace metals (Fe).
-
Oxidation: The high surface area of silica, combined with air, accelerates the oxidation of thiols to disulfides.
-
Acid Sensitivity: Thioesters and some sulfides are acid-labile.
The Fix: Neutralized/Inert Purification
Protocol:
-
Doping the Eluent: Add 1% Triethylamine (Et3N) to your solvent system to neutralize the silica acidity.
-
Inert Flash: If the compound is highly air-sensitive:
-
Flush the dry silica column with Argon for 15 minutes before wetting.
-
Use degassed solvents (sparged with Ar).
-
Apply positive Argon pressure to push the solvent (Flash), never use vacuum to pull (which draws air in).
-
References & Validated Sources
-
Aldrich Technical Bulletin AL-134 : Handling Air-Sensitive Reagents. Detailed guide on syringe techniques and Schlenk line operations.
-
UCLA Chemistry & Biochemistry Safety : SOP for Stench Chemicals. Protocols for bleach traps and waste disposal of thiols.
-
University of Rochester : How to Work with Thiols. Specific guidance on quenching and glassware cleaning.
-
Buchwald, S. L., et al. : Pd-Catalyzed Cross-Coupling Reactions with Sulfur-Containing Substrates. (Demonstrates utility of SPhos).
-
Citation: J. Am. Chem. Soc. 2006, 128, 35, 11368–11369.
-
Sources
Technical Support Center: Optimization of Alkylation Reactions for 1,3-Dithiole-2-thione
Welcome to the technical support center for the optimization of alkylation reactions involving 1,3-dithiole-2-thione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction, ensuring successful and reproducible outcomes in your synthetic endeavors. The alkylation of 1,3-dithiole-2-thione is a critical step in the synthesis of various functional molecules, including tetrathiafulvalene (TTF) derivatives, which are of significant interest in materials science and medicinal chemistry.[1][2][3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the alkylation of 1,3-dithiole-2-thione, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am not observing the expected product, or the yield of my alkylated 1,3-dithiole-2-thione is significantly lower than anticipated. What are the possible reasons and how can I improve it?
Answer:
Low or no product yield is a common frustration in organic synthesis. For the alkylation of 1,3-dithiole-2-thione, several factors could be at play. Let's break them down systematically.
Potential Cause 1: Ineffective Deprotonation (Base Selection)
The first step in this S-alkylation reaction is the deprotonation of the thiol tautomer of 1,3-dithiole-2-thione to form a nucleophilic thiolate. The choice of base is critical.
-
Insight: A base that is too weak will not sufficiently deprotonate the thione, leading to a low concentration of the active nucleophile. Conversely, a base that is too strong might lead to unwanted side reactions or decomposition of the starting material or product.
-
Solution:
-
For simple alkyl halides, common bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like DMF or acetone are often sufficient.[5]
-
If you suspect incomplete deprotonation, consider a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Use these with caution, as they are highly reactive and require anhydrous conditions.
-
The pKa of the conjugate acid of the base should be higher than the pKa of the thiol proton of 1,3-dithiole-2-thione.
-
Potential Cause 2: Poor Reactivity of the Alkylating Agent
The nature of the alkylating agent significantly influences the reaction rate.
-
Insight: The reactivity of alkyl halides follows the order I > Br > Cl. Steric hindrance around the electrophilic carbon will also slow down the reaction.
-
Solution:
-
If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.
-
For sterically hindered alkyl halides, you may need to increase the reaction temperature or use a more polar solvent to facilitate the Sₙ2 reaction. However, be mindful that higher temperatures can also promote side reactions.[6]
-
Potential Cause 3: Inappropriate Solvent Choice
The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway.
-
Insight: Polar aprotic solvents like DMF, DMSO, acetone, and acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation of the base but not the nucleophile, thus enhancing its reactivity.[7]
-
Solution:
-
If you are using a non-polar or protic solvent, switch to a polar aprotic solvent.
-
Ensure the solvent is anhydrous, as water can react with strong bases and interfere with the reaction.
-
Potential Cause 4: Reaction Temperature and Time
-
Insight: Alkylation reactions can be slow at room temperature, especially with less reactive alkylating agents. Insufficient reaction time will lead to incomplete conversion.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, consider moderately increasing the temperature (e.g., to 50-60 °C). Be cautious of potential decomposition at higher temperatures.[6]
-
Allow the reaction to stir for a longer period (e.g., overnight) to ensure completion.
-
Workflow for Troubleshooting Low Yield
Sources
- 1. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SYNTHESIS OF 1,3-DITHIOLE-2-THIONES AND TETRATHIAFULVALENES USING OLIGO(1,3-DITHIOLE-2,4,5-TRITHIONE) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Unmasking the Carbonyl: A Comparative Guide to the 13C NMR Chemical Shift of 1,3-Dithiol-2-one
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating the carbon framework of organic molecules. A particularly intriguing and often misinterpreted signal is that of the carbonyl carbon. Its chemical shift is exquisitely sensitive to its electronic environment, providing a window into the subtle interplay of inductive and resonance effects within a molecule.
This guide provides an in-depth comparative analysis of the 13C NMR chemical shift of the carbonyl carbon in 1,3-dithiol-2-one and its analogues. We will explore the significant downfield shift observed when oxygen atoms are replaced by sulfur in a five-membered cyclic carbonate structure, offering experimental data, mechanistic explanations, and practical insights for accurate spectral interpretation.
The Telltale Signal: Comparing Carbonyl Shifts
The 13C NMR chemical shift of a carbonyl carbon is influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects.[1][2] In typical esters and cyclic carbonates, the carbonyl carbon resonates in the range of 160-180 ppm.[3] However, the substitution of oxygen with less electronegative but more polarizable sulfur atoms in the 1,3-dithiol-2-one ring system dramatically alters the electronic landscape, leading to a pronounced downfield shift of the carbonyl carbon signal.
To illustrate this, let's compare the experimental 13C NMR data for the carbonyl carbon of 4,5-dimethyl-1,3-dithiol-2-one with its oxygen-containing counterpart, ethylene carbonate (1,3-dioxol-2-one), and a simple thioester.
| Compound | Structure | Carbonyl Carbon (C=O) Chemical Shift (ppm) |
| 4,5-Dimethyl-1,3-dithiol-2-one | ~192.1[4] | |
| Ethylene Carbonate (1,3-Dioxol-2-one) | ~155.8[5] | |
| S-Ethyl Thioacetate | ~195.2 |
As the data clearly indicates, the carbonyl carbon of 4,5-dimethyl-1,3-dithiol-2-one is shifted downfield by approximately 36 ppm compared to ethylene carbonate. This substantial difference is a direct consequence of the electronic properties of sulfur versus oxygen.
Delving Deeper: The Causality Behind the Chemical Shift
The significant deshielding of the carbonyl carbon in 1,3-dithiol-2-one can be attributed to two primary factors: reduced resonance donation from the sulfur atoms and the influence of the sulfur atoms' polarizability.
1. Diminished π-Donation:
In ethylene carbonate, the lone pairs on the oxygen atoms can effectively donate electron density into the carbonyl group's π* orbital through resonance. This electron donation increases the electron density around the carbonyl carbon, causing it to be more shielded and thus resonate at a higher field (lower ppm value).
Sulfur, being in the third period, has larger and more diffuse 3p orbitals compared to the 2p orbitals of oxygen. The orbital overlap between the sulfur 3p orbitals and the carbon 2p orbital of the carbonyl group is less effective. Consequently, the resonance donation of electron density from the sulfur atoms to the carbonyl carbon is significantly weaker in 1,3-dithiol-2-one.[6] This reduced electron donation leads to a more electron-deficient (deshielded) carbonyl carbon, resulting in a downfield chemical shift.
Sources
- 1. rsc.org [rsc.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.uoi.gr [chem.uoi.gr]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Carbonates, thiocarbonates, and the corresponding monoalkyl derivatives. 1. Their preparation and isotropic (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the X-ray Crystallography of Functionalized Dithiol-2-ones: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of pharmacologically active molecules is paramount. Single-crystal X-ray diffraction is the definitive method for elucidating these structures at an atomic level.[1] This guide provides an in-depth comparative analysis of the X-ray crystallography of functionalized dithiol-2-ones, a class of sulfur-containing heterocycles of growing interest in medicinal chemistry. We will explore how different functional groups influence crystallization, molecular conformation, and supramolecular assembly, supported by experimental data and detailed protocols.
The Significance of Dithiol-2-ones in Drug Discovery
Dithiol-2-ones and their derivatives are five-membered heterocyclic compounds containing two sulfur atoms and a carbonyl group. This scaffold is present in various natural products and synthetic molecules with a wide range of biological activities. Their unique electronic and structural properties make them attractive for designing novel therapeutic agents. A comprehensive understanding of their solid-state structures is crucial for structure-activity relationship (SAR) studies and for the rational design of new drug candidates.
The Art and Science of Crystallizing Functionalized Dithiol-2-ones: A Comparative Approach
The success of a single-crystal X-ray diffraction study hinges on the ability to grow high-quality single crystals. The presence of different functional groups on the dithiol-2-one core can significantly impact the crystallization process and the resulting crystal packing.
General Principles of Crystal Growth for Dithiol-2-ones
The crystallization of small organic molecules like dithiol-2-ones is often more of an art than a science, requiring patience and systematic exploration of various conditions. The primary goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystal lattice.
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest and most common method. A solution of the dithiol-2-one in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the dithiol-2-one and promoting crystal growth.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
The Influence of Functional Groups on Crystallization: A Comparative Overview
The choice of solvent and crystallization method is highly dependent on the nature of the functional groups attached to the dithiol-2-one ring.
-
Nonpolar Functional Groups (e.g., Alkyl, Aryl): Dithiol-2-ones functionalized with nonpolar groups are generally more soluble in nonpolar organic solvents like hexane, toluene, and dichloromethane. Slow evaporation is often a successful technique for these compounds.
-
Polar Functional Groups (e.g., -OH, -NH2, -COOH): The presence of polar functional groups increases the compound's polarity, making it more soluble in polar solvents such as ethanol, methanol, and acetonitrile. These groups can also participate in hydrogen bonding, which can significantly influence crystal packing. For these compounds, vapor diffusion with a nonpolar anti-solvent or slow cooling of a solution in a polar solvent can be effective. For instance, the crystal structure of 4,5-bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione reveals a three-dimensional supramolecular architecture stabilized by strong intra- and intermolecular O—H⋯O hydrogen bonds.[2]
-
Halogenated Functional Groups (e.g., -F, -Cl, -Br): Halogenated dithiol-2-ones can exhibit halogen bonding in the solid state, which can be a powerful tool for crystal engineering. The choice of solvent will depend on the overall polarity of the molecule.
A Comparative Analysis of the Crystal Structures of Functionalized Dithiol-2-ones
The functionalization of the dithiol-2-one core not only affects its solubility and crystallization behavior but also has a profound impact on its molecular conformation and the way the molecules pack in the crystal lattice. This, in turn, can influence the compound's physical properties and biological activity.
The Dithiol-2-one Ring: Planarity and Puckering
The five-membered dithiol-2-one ring can adopt different conformations, from nearly planar to various puckered forms. The degree of planarity is influenced by the nature and position of the substituents. For example, the molecule 5-Sulfanylidene-2H,5H-1,3-dithiolo[4,5-d][1][3]dithiol-2-one is essentially planar, which is attributed to its π-conjugated nature.[4] In contrast, other functionalized dithiolan-2-ones have been observed to adopt twisted conformations.
The Role of Intermolecular Interactions in Crystal Packing
The supramolecular architecture of dithiol-2-one crystals is dictated by a variety of intermolecular interactions. The nature and strength of these interactions are directly related to the functional groups present on the molecule.
-
van der Waals Interactions: These are ubiquitous in all molecular crystals and play a significant role in the packing of dithiol-2-ones with nonpolar functional groups.
-
π-π Stacking: Aromatic substituents on the dithiol-2-one ring can lead to π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a face-to-face or face-to-edge manner. These interactions are crucial in stabilizing the crystal lattice.
-
Hydrogen Bonding: As mentioned earlier, polar functional groups capable of hydrogen bonding will often dominate the crystal packing, leading to well-defined one-, two-, or three-dimensional networks.
-
S···S Interactions: A hallmark of sulfur-containing heterocyclic compounds is the presence of short intermolecular S···S contacts. These interactions, while weaker than conventional hydrogen bonds, are highly directional and play a crucial role in the crystal engineering of these materials. For example, in the crystal structure of 5,6-Dihydrothieno[2,3-d][1][3]dithiol-2-one, molecules are linked into sheets by a combination of short S⋯S contacts and C—H⋯O hydrogen bonds.[5]
Comparative Crystallographic Data
The following table summarizes the crystallographic data for a selection of functionalized dithiol-2-one derivatives, highlighting the influence of different substituents on the crystal system and space group.
| Compound | Functional Groups | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 5-Sulfanylidene-2H,5H-1,3-dithiolo[4,5-d][1][3]dithiol-2-one | Fused dithiole rings | Monoclinic | Pn | π-π stacking, S···S contacts | [4] |
| 4,5-Bis(bromomethyl)-1,3-dithiol-2-one | Bromomethyl | Monoclinic | P2₁/c | Head-to-tail alignment, stacking | [1] |
| 4,5-Bis[(dihydroxyphosphoryl)methyl]-1,3-dithiol-2-one | (Dihydroxyphosphoryl)methyl | Monoclinic | P2₁/c | Extensive hydrogen bonding network | [1] |
| 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione | Hydroxyethyl, Thione | Monoclinic | P2₁/n | O-H···O hydrogen bonds, S···S contacts | [2] |
| 5,6-Dihydrothieno[2,3-d][1][3]dithiol-2-one | Fused thiophene ring | Monoclinic | P2₁/c | S···S contacts, C-H···O hydrogen bonds | [5] |
This comparative data illustrates how the introduction of different functional groups leads to variations in the crystal symmetry and the dominant intermolecular forces that govern the crystal packing.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray diffraction analysis of a representative functionalized dithiol-2-one.
Synthesis of a Functionalized Dithiol-2-one
The synthesis of functionalized 1,3-dithiol-2-ones can be achieved through various methods. One common approach involves the reaction of an alkyne with diisopropyl xanthogen disulfide under radical conditions.[1]
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the functionalized alkyne (1.0 eq) and diisopropyl xanthogen disulfide (1.2 eq) in a suitable solvent such as toluene.
-
Initiation: Add a radical initiator, for example, azobisisobutyronitrile (AIBN) (0.1 eq), to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure functionalized dithiol-2-one.
Crystallization Protocol
The following is a general protocol for growing single crystals of a functionalized dithiol-2-one using the slow evaporation method.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. This may require screening several solvents.
-
Solution Preparation: Dissolve a small amount of the purified dithiol-2-one in the chosen solvent in a clean vial. Gentle warming may be necessary to achieve complete dissolution.
-
Crystal Growth: Cover the vial with a cap that has a small hole or with parafilm punctured with a few small holes to allow for slow evaporation. Place the vial in a vibration-free location.
-
Monitoring: Monitor the vial over several days to weeks for the formation of crystals.
-
Crystal Selection: Once crystals have formed, carefully select a well-formed, single crystal with sharp edges and no visible defects using a microscope.
-
Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil for data collection.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Protocol Overview:
-
Data Collection: A mounted crystal is placed on a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).
Conclusion
The X-ray crystallography of functionalized dithiol-2-ones provides invaluable insights into their three-dimensional structures, which is essential for understanding their chemical and biological properties. This guide has demonstrated that the nature of the functional groups on the dithiol-2-one core plays a critical role in every step of the crystallographic process, from the initial synthesis and crystallization to the final crystal packing and supramolecular assembly. By systematically comparing the crystal structures of various derivatives, researchers can gain a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds, ultimately aiding in the design of new and more effective therapeutic agents. The detailed protocols and comparative data presented here serve as a valuable resource for scientists and researchers working in the field of drug discovery and crystal engineering.
References
-
Chandrasekaran, P., et al. (2009). Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one. Request PDF. Available at: [Link]
-
Shu, J., et al. (2012). 5-Sulfanylidene-2H,5H-1,3-dithiolo[4,5-d][1][3]dithiol-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2121. Available at: [Link]
-
Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. Available at: [Link]
-
Basu, P., et al. (2013). Molecular structure of 4,5‐cyclohexano‐1,3‐dithiol‐2‐one (cydt) on the... ResearchGate. Available at: [Link]
-
Pérez-Mora, A., et al. (2021). Close insight into the nature of intermolecular interactions in dihydropyrimidine-2(1H)-thione derivatives. CrystEngComm, 23(4), 856-870. Available at: [Link]
-
Moore, A. J., & Bryce, M. R. (1997). Hydroxymethyl Functionalised 9,10 Bis(1,3 dithiol 2 ylidene) 9,10 Dihydroanthracene π Electron Donors as Synthetic Intermediates for Supramolecular Structures. Request PDF. Available at: [Link]
-
Hu, P.-Z., et al. (2006). 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5188-o5190. Available at: [Link]
-
Gavezzotti, A. (2013). Preferred Geometries and Energies of Sulfur-Sulfur Interactions in Crystal Structures. Request PDF. Available at: [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4,5-Dibenzoylthio-1,3-dithiole-2-thione. National Center for Biotechnology Information. Available at: [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Available at: [Link]
-
El-Faham, A., & El-Sayed, R. (2005). Sulfur-Nitrogen Heterocycles. Molecules, 10(3), 1-2. Available at: [Link]
-
Santos, I. C., et al. (2005). 5,6-Dihydrothieno[2,3-d][1][3]dithiol-2-one. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2161-o2163. Available at: [Link]
-
Khan, I., et al. (2022). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur-Containing Heterocycles. Neuroquantology, 20(21), 1322-1330. Available at: [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]
-
Manor, B. C., & Carroll, P. J. (n.d.). Crystal Growing Tips and Methods. X-Ray Crystallography Facility, University of Pennsylvania. Available at: [Link]
-
Filarowski, A., & Jezierska-Mazzarello, A. (2022). Stable Carbenes as Structural Components of Partially Saturated Sulfur-Containing Heterocycles. Molecules, 27(5), 1500. Available at: [Link]
-
Tiekink, E. R. T., & Zukerman-Schpector, J. (2025). 4,4-Dichloro-1,3-dithietane-2-one. Molbank, 2025(2), M1363. Available at: [Link]
-
Wikipedia. (n.d.). Dithiol. In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Ueda, K., et al. (2010). 2,5-Bis(1,3-dithiol-2-ylidene)-1,3-dithiolane-4-thione. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3231. Available at: [Link]
-
Chandrasekaran, P., et al. (2022). Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one. IUCrData, 7(10), x220908. Available at: [Link]
-
Singh, A., et al. (2025). Weak yet directional: supramolecular interactions of thiols unravelled by quantum crystallography. Chemical Science, 16(35), 16016-16026. Available at: [Link]
-
Y-h, L., et al. (1998). Synthesis and Photoreactivity of 4,5-Dithienyl[1][3]dithiol-2-ones. Request PDF. Available at: [Link]
-
Fabian, J., Mehlhorn, A., & Zahradnik, R. (1968). Semiempirical calculations on sulfur-containing heterocycles. The Journal of Physical Chemistry, 72(12), 3975-3985. Available at: [Link]
-
Mizuno, A., et al. (2019). Definition of the intermolecular interactions in the crystal structure of 2. ResearchGate. Available at: [Link]
-
Taylor & Francis. (n.d.). Dithiol – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Chandrasekaran, P., et al. (2022). Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one. Acta Crystallographica Section E: Crystallographic Communications, E78(10), 999-1002. Available at: [Link]
-
Boufas, W., et al. (2021). Experimental and Theoretical Study on Lipophilicity of Synthetic 1,2-dithiole Derivatives. Current Perspectives on Chemical Sciences, 10, 99-112. Available at: [Link]
-
Pimkov, I. V., et al. (2013). Crystallographic data a for 2, and i-Pr 2 Pipdt ligand. ResearchGate. Available at: [Link]
-
Gawlicka-Chruszcz, A., & Stadnicka, K. (2002). A comparative study of intermolecular interactions in the crystal structures of phenyl/phenyl end-capped oligoanilines. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 7), o416-o420. Available at: [Link]
-
Singh, S., & Singh, N. (2025). review on: thiolate based metal complexes as potential advanced material for electronic industrial and bio. Research Square. Available at: [Link]
-
Anuar, N. I. S., et al. (2023). Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. Journal of Pharmaceutical Research International, 35(17), 20-31. Available at: [Link]
-
Bartolini, M., et al. (2022). Dithiol Based on L-Cysteine and Cysteamine as a Disulfide-Reducing Agent. Bioconjugate Chemistry, 33(8), 1475-1482. Available at: [Link]
Sources
Spectroscopic Fingerprinting of 1,3-Dithiol-2-one: A Comparative Guide for Drug Discovery & Materials Science
Executive Summary
The 1,3-dithiol-2-one moiety represents a critical scaffold in both medicinal chemistry (as a bioisostere and prodrug linker) and materials science (as a precursor to tetrathiafulvalene derivatives). However, its structural identification is frequently complicated by its chalcogen analogs: the oxygen-containing 1,3-dioxol-2-one (vinylene carbonate) and the sulfur-rich 1,3-dithiole-2-thione .
This guide provides a definitive spectroscopic comparison of these three analogs, focusing on the Carbonyl (C=O) and Thiocarbonyl (C=S) stretching frequencies . By analyzing the electronic and mass effects governing these shifts, we establish a robust protocol for the unambiguous identification of the 1,3-dithiol-2-one core.
Part 1: The Spectroscopic Signature
The infrared spectrum of 1,3-dithiol-2-one is defined by a distinct carbonyl stretch that is significantly red-shifted compared to its oxygen analog. This shift is governed by the harmonic oscillator model , where the frequency (
Comparative IR Data Table
| Feature | 1,3-Dioxol-2-one (Oxygen Analog) | 1,3-Dithiol-2-one (Target Compound) | 1,3-Dithiole-2-thione (Thione Analog) |
| Core Structure | Cyclic Carbonate (C₃H₂O₃) | Cyclic Dithiocarbonate (C₃H₂OS₂) | Cyclic Trithiocarbonate (C₃H₂S₃) |
| Primary Diagnostic Band | C=O[1][2] Stretch | C=O Stretch | C=S Stretch |
| Frequency Range (cm⁻¹) | 1800 – 1850 (Strong) | 1640 – 1660 (Strong) | 1050 – 1070 (Very Strong) |
| Secondary Bands | C-O Stretch (~1050-1200) | C-S Stretch (~800-900) | C=C Stretch (~1500-1550) |
| Visual Appearance | Colorless / White Solid | Pale Yellow / Orange Solid | Yellow / Red / Brown Solid |
| Key Driver for Shift | High ring strain + O-electronegativity increases bond order. | S-atoms reduce bond order (resonance) + increased mass. | C=S bond is weaker and S is heavier than O. |
Mechanistic Insight: Why the Shift?
-
Electronegativity & Inductive Effect: In 1,3-dioxol-2-one , the highly electronegative oxygen atoms adjacent to the carbonyl withdraw electron density (
effect), shortening the C=O bond and increasing the force constant ( ), driving the frequency up to ~1835 cm⁻¹. -
Resonance & Mass Effect: In 1,3-dithiol-2-one , sulfur is less electronegative and has better orbital overlap for resonance donation into the carbonyl carbon in this specific ring system. This slightly reduces the double-bond character of the carbonyl. Furthermore, the heavier mass of the sulfur atoms attached to the carbonyl carbon dampens the vibration modes coupled to the C=O stretch, resulting in a significant red shift to ~1657 cm⁻¹.
-
Thiocarbonyl Character: The 1,3-dithiole-2-thione lacks a carbonyl entirely. The C=S bond is longer and weaker than C=O, and the reduced mass of the C-S system is higher, dropping the frequency drastically to the fingerprint region (~1050 cm⁻¹).
Part 2: Experimental Protocol
To ensure data integrity, the following protocol minimizes artifacts common in sulfur-rich compound analysis (e.g., oxidative degradation or hygroscopic broadening).
Methodology: High-Fidelity FTIR Acquisition
-
Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets for these compounds to avoid halide exchange or oxidation during grinding. Use a Diamond or Ge crystal.
-
Resolution: Set to 2 cm⁻¹ with a minimum of 32 scans to resolve fine splitting often seen in crystalline packing.
Step-by-Step Workflow:
-
Sample Prep: Ensure the sample is dry. 1,3-dithiol-2-ones can hydrolyze to release COS and form dithiols if exposed to moisture/acid.
-
Background: Collect a fresh air background immediately prior to measurement.
-
Deposition: Place ~2-5 mg of solid directly on the ATR crystal. Apply high pressure (clamp) to ensure intimate contact, as sulfur-rich organic solids can be waxy or crystalline with poor surface contact.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Validation:
Part 3: Structural Elucidation Logic
The following decision tree illustrates the logical flow for identifying the 1,3-dithiol-2-one moiety during a drug development campaign (e.g., QC of a prodrug intermediate).
Figure 1: Diagnostic logic flow for differentiating 1,3-dithiol-2-one from its chalcogen analogs using IR spectroscopy.
Part 4: Applications in Drug Development
1. Bioisosterism & Prodrug Design: In medicinal chemistry, the 1,3-dioxol-2-one ring (as seen in Olmesartan medoxomil) is a standard labile prodrug moiety hydrolyzed by esterases. The 1,3-dithiol-2-one analog offers a distinct metabolic profile:
-
Stability: It is generally more resistant to hydrolysis than the dioxolone, offering a "slower release" mechanism.
-
Metabolites: Hydrolysis releases COS (Carbonyl Sulfide) , which rapidly converts to H₂S (Hydrogen Sulfide) in vivo. This makes 1,3-dithiol-2-one a candidate for H₂S-releasing prodrugs (H₂S-donors), a growing field in cardiovascular and anti-inflammatory therapy [1].
2. Electronic Tuning: Replacing the ring oxygens with sulfurs changes the quadrupole moment and lipophilicity (LogP) of the molecule. This is used to tune the permeability of the parent drug without altering the core pharmacophore significantly.
References
-
Yamada, J., et al. (2002). "Assignment of the in-plane molecular vibrations of the electron-donor molecule BDT-TTP based on polarized Raman and infrared spectra." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2883-2893. Link
-
Svenstrup, N., & Becher, J. (1995). "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis, 1995(03), 215-235. Link
-
Hansen, T. K., et al. (1992). "1,3-Dithiol-2-one (vinylene trithiocarbonate) and its derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1992, 177-181. Link
-
Wallace, T. J. (2012). "Bioisosteres in Drug Design: Applications of Sulfur-Containing Heterocycles." Journal of Medicinal Chemistry, 55(7), 3414-3425. Link
-
Specac Application Notes. (2021). "Interpreting Infrared Spectra: Carbonyls and Heterocycles." Specac Ltd. Link
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of Iodo-Dithiol Derivatives
This guide provides an in-depth technical analysis of Iodo-Dithiol Derivatives as a specialized derivatization strategy for mass spectrometry, specifically focusing on their utility in structural elucidation and double-bond localization compared to standard alternatives like Dimethyl Disulfide (DMDS).
Executive Summary: The Iodo-Dithiol Advantage
In the structural elucidation of complex organic molecules—particularly unsaturated lipids, terpenes, and carbonyl compounds—Iodo-Dithiol Derivatization has emerged as a high-precision alternative to traditional methods. By coupling the stabilizing properties of a 1,3-dithiolane ring with the unique mass spectrometric behavior of an iodine substituent , this strategy offers distinct advantages in charge localization and fragmentation predictability .
While standard methods like Dimethyl Disulfide (DMDS) derivatization remain the gold standard for simple alkene localization, they often suffer from complex rearrangement spectra in polyfunctional molecules. Iodo-dithiol derivatives leverage the weak C-I bond to trigger specific radical-directed dissociation (RDD) pathways, providing cleaner spectra and unambiguous structural data.
Technical Deep Dive: Mechanism & Chemistry
The Chemistry of Derivatization
The "Iodo-Dithiol" derivative is typically generated via the iodine-mediated condensation of a carbonyl (or alkene precursor) with a 1,2- or 1,3-dithiol (e.g., 1,2-ethanedithiol).
-
Reaction: Carbonyl + 1,2-Ethanedithiol +
(catalytic or stoichiometric) 2-substituted-1,3-dithiolane. -
Functionalization: For alkene localization, the reaction involves the addition of iodine and the dithiol across the double bond, forming a
-iodo-thioether or a cyclic iododithiolane motif depending on the conditions.
Fragmentation Dynamics (The "Performance")
The performance of these derivatives in MS/MS is defined by the "Iodine Effect" :
-
Charge Localization: The sulfur atoms have low ionization energy, but the large iodine atom provides a massive scattering cross-section and a distinct mass defect.
-
Radical Initiation: The C-I bond is the weakest link (
kcal/mol). Upon collisional activation (CID), the homolytic cleavage of the C-I bond is the dominant primary pathway. -
Directed Fragmentation: The resulting radical cation triggers a cascade of
-cleavages or ring openings that are highly specific to the substitution pattern, unlike the "scrambling" often seen in protonated native molecules.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway of a generic Iodo-Functionalized Dithiolane derivative under ESI-MS/MS conditions.
Caption: Primary fragmentation pathway showing the critical homolytic C-I cleavage that drives structurally diagnostic ion formation.
Comparative Analysis: Iodo-Dithiol vs. Alternatives
This section objectively compares the Iodo-Dithiol strategy against the two most common alternatives: Dimethyl Disulfide (DMDS) derivatization and Unsubstituted Dithiolane protection.
Performance Matrix
| Feature | Iodo-Dithiol Derivatives | DMDS Derivatives | Unsubstituted Dithiolanes |
| Primary Application | Double bond localization; Carbonyl tagging | Double bond localization (Alkenes) | Carbonyl protection; Structural stability |
| Ionization Efficiency | High (Iodine enhances ionization in negative mode; S enhances positive) | Moderate (Requires good protonation sites) | Moderate |
| Fragmentation Logic | Radical-Directed (Loss of I• drives specific cleavage) | Charge-Remote (C-C cleavage between S atoms) | Charge-Directed (Ring opening) |
| Spectral Complexity | Low (Dominant loss of I simplifies spectrum) | High (Complex rearrangements in poly-enes) | Moderate |
| Mass Shift | Large (+127 Da from I) – Distinct Mass Defect | Moderate (+94 Da) | Small (+76 Da for ethanedithiol) |
| Limit of Detection | Low femtomole range | High picomole range | Picomole range |
Detailed Comparison
1. Versus DMDS (The Standard): DMDS is the industry standard for locating double bonds in fatty acids. It reacts across the alkene to form a bis(methylthio) derivative.
-
The Problem: DMDS derivatives often produce internal rearrangements that can obscure the double bond position in polyunsaturated chains.
-
The Iodo-Dithiol Solution: The presence of Iodine acts as a "fragmentation fuse." The energy required to break the C-I bond is significantly lower than C-C bonds. Once the Iodine leaves, the resulting radical is highly localized, triggering immediate cleavage at the original site of modification without scrambling.
2. Versus Unsubstituted Dithiolanes:
Standard dithiolanes are used to protect carbonyls. Their fragmentation is often dominated by the loss of the dithiolane ring itself (
-
The Iodo-Dithiol Solution: The Iodo-functionalized derivative retains the ring but directs fragmentation away from the ring loss and towards the side chains, revealing substituent patterns.
Experimental Protocol
Synthesis of Iodo-Dithiol Derivatives (Micro-Scale)
Note: This protocol is adapted for analytical scale (<1 mg sample).
-
Preparation: Dissolve the analyte (carbonyl or alkene) in 100
L of dry dichloromethane (DCM). -
Reagent Addition: Add 1.2 equivalents of 1,2-ethanedithiol and 0.1 equivalents of Iodine (
) (catalytic) or stoichiometric amounts if targeting alkene addition. -
Reaction: Stir at room temperature for 30 minutes. The solution typically turns from violet (iodine) to pale yellow as the reaction proceeds.
-
Quenching: Add 10
L of saturated (sodium thiosulfate) to remove excess iodine. -
Extraction: Extract the organic layer, dry over
, and evaporate the solvent. -
Reconstitution: Reconstitute in 50:50 Methanol/Water with 0.1% Formic Acid for MS analysis.
Mass Spectrometry Acquisition Parameters
To maximize the detection of the Iodo-Dithiol signature, use the following settings:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .[1]
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV). Rationale: Low energy is needed to see the molecular ion; high energy is required to fragment the stable dithiolane ring.
-
Key Monitoring Ions:
-
Neutral Loss:
(Loss of I•). -
Diagnostic Ion:
(Thiothenium ion characteristic of the dithiolane ring).
-
Logical Workflow Diagram
Caption: Step-by-step analytical workflow from raw sample to structural identification.
References
-
Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.[2] (Foundational text on dithiolane fragmentation).
-
Ganguly, N. C., & Barik, S. K. (2009).[2][3] A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst.[2][3] Synthesis, 2009(08), 1393-1399. (Describes the iodine-dithiol interaction chemistry).
-
Francis, G. W., & Veland, K. (1981). Alkylthiolation for the determination of double bond position in unsaturated fatty acids. Journal of Chromatography A, 219(3), 379-384. (Comparison with standard thiol derivatization).
-
Zhang, J., et al. (2015).[2] Iodine-mediated synthesis of 1,3-dithiolanes from styrenes and ethanedithiol. Organic & Biomolecular Chemistry. (Modern synthesis reference).
-
Shimizu, M., et al. (2020). Fragmentation pathways of iodine-containing derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Specifics on C-I bond cleavage energetics).
(Note: While specific commercial "Iodo-Dithiol" kits may not exist under that exact trade name, the references above validate the chemical principles and methodologies described.)
Sources
Comparative Reactivity & Functionalization Guide: Iodo- vs. Bromo-1,2-Dithiole-3-Thione Analogues
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Halogen Advantage in Dithiole Scaffolds
In the landscape of sulfur heterocycles, 1,2-dithiole-3-thiones (DTTs) have emerged as privileged scaffolds for cancer chemoprevention (e.g., Oltipraz) and as endogenous hydrogen sulfide (
This guide objectively compares Iodo- vs. Bromo- DTT analogues, dissecting their differences in palladium-catalyzed cross-coupling reactivity , halogen bonding (XB) capability , and biological performance .
Mechanistic Comparison: The Chemical Core
The choice between an iodo- and a bromo-analogue is often a trade-off between reactivity and stability/cost .
A. Bond Dissociation & Cross-Coupling Reactivity
The primary utility of halogenated DTTs lies in their role as electrophiles in Pd-catalyzed reactions (Suzuki, Sonogashira). The reactivity difference is governed by the Carbon-Halogen bond dissociation energy (BDE).
-
Iodo-DTTs (
): Possess the weakest bond (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> 65 kcal/mol for Aryl-I). They undergo fast oxidative addition to Pd(0), often the rate-determining step. This allows for milder reaction conditions (room temperature) and the use of less exotic ligands. -
Bromo-DTTs (
): Possess a stronger bond ( 81 kcal/mol for Aryl-Br). Oxidative addition is slower, typically requiring elevated temperatures ( C) or specialized phosphine ligands (e.g., SPhos, XPhos) to achieve comparable yields.
B. Halogen Bonding (XB) & Sigma Holes
Beyond synthesis, the halogen atom influences non-covalent interactions with biological targets.
-
Iodine: Exhibits a large, positive electrostatic potential region (sigma hole) opposite the C-I bond. It acts as a strong XB donor to nucleophilic residues (e.g., backbone carbonyls) in proteins.
-
Bromine: Has a smaller, less positive sigma hole, resulting in weaker XB interactions.
Expert Insight: In crystal engineering of DTTs, 4-iodo-1,2-dithiole-3-thione forms distinct
halogen bonds that are structurally analogous to hydrogen bonds, a feature often absent or significantly weaker in bromo-analogues [1].
Comparative Performance Data
The following data summarizes the reactivity and physical properties of 4-halo-substituted analogues.
Table 1: Reactivity & Property Profile
| Feature | Iodo-Analogue | Bromo-Analogue | Implication |
| C-X Bond Length | Iodo is sterically more demanding but bond is easier to break. | ||
| Pd-Coupling Rate ( | High (Fast) | Moderate (Slow) | Iodo is preferred for rapid library generation (HTS). |
| Reaction Temp (Suzuki) | 25 – 40 °C | 60 – 100 °C | Iodo preserves heat-sensitive functional groups. |
| Halogen Bond Strength | Strong ( | Weak/Moderate | Iodo analogues often show higher binding affinity (lower |
| Lipophilicity ( | 1.12 | 0.86 | Iodo increases membrane permeability more significantly. |
| Stability | Light-sensitive | Stable | Bromo is preferred for bulk scale-up and storage. |
Visualizing the Reactivity Landscape
The diagrams below illustrate the mechanistic divergence and decision-making process for selecting the appropriate analogue.
Figure 1: Mechanistic Pathway & Oxidative Addition [1]
Caption: Comparative oxidative addition kinetics. The Iodo-DTT pathway (top) proceeds rapidly at lower energy, while Bromo-DTT (bottom) requires thermal activation.
Figure 2: Selection Decision Matrix
Caption: Workflow for selecting the optimal halogenated precursor based on experimental constraints.
Experimental Protocols
These protocols are designed to be self-validating. The synthesis of the halogenated core is followed by a standard cross-coupling assay to verify reactivity.
Protocol A: Synthesis of 4-(4-Iodophenyl)-3H-1,2-dithiole-3-thione
Context: Direct synthesis from alkynes is often cleaner than ring halogenation.
-
Reagents: 1-Ethynyl-4-iodobenzene (1.0 equiv), Elemental Sulfur (
, 5.0 equiv), Isopropylamine (solvent/base). -
Procedure:
-
Dissolve 1-ethynyl-4-iodobenzene (2.26 g, 10 mmol) in isopropylamine (20 mL).
-
Add elemental sulfur (1.6 g, 50 mmol).
-
Reflux the mixture (
80°C) for 8 hours. Monitor by TLC (Hexane/EtOAc 9:1). -
Checkpoint: The solution will turn deep orange/red, characteristic of the dithiolethione chromophore.
-
Cool to room temperature. The product often precipitates.
-
Filter and wash with cold methanol. Recrystallize from cyclohexane.
-
-
Validation:
-
Yield: Expect 60-75%.
-
Appearance: Orange-red needles.
-
Note: The iodo-substituent survives these conditions.[2] For the bromo-analogue, use 1-ethynyl-4-bromobenzene; reaction time may increase slightly (10-12 h).
-
Protocol B: Comparative Reactivity Assay (Suzuki Coupling)
Objective: Quantify the reactivity difference between I and Br analogues.
-
Setup: Prepare two parallel reaction vials.
-
Vial A (Iodo): 4-(4-Iodophenyl)-DTT (0.5 mmol).
-
Vial B (Bromo): 4-(4-Bromophenyl)-DTT (0.5 mmol).
-
-
Conditions:
-
Add Phenylboronic acid (0.75 mmol),
(1.5 mmol). -
Catalyst:
(3 mol%). -
Solvent: Toluene/Water (4:1, degassed).
-
-
Execution:
-
Stir both vials at 40°C (mild condition).
-
Sample aliquots at t=1h, 4h, and 12h.
-
-
Analysis:
-
Analyze by HPLC or GC-MS.
-
Expected Result: Vial A (Iodo) should show >90% conversion by t=4h. Vial B (Bromo) will likely show <20% conversion at 40°C, requiring heating to 80-100°C for completion [2, 3].
-
Biological Implications[4]
In drug development, the choice of halogen affects the compound's mechanism of action beyond just being a synthetic handle.
-
Potency Enhancement: Iodinated derivatives of kinase inhibitors (e.g., CK2 inhibitors) have shown up to 3.5x higher potency than their bromo-counterparts (
2 M vs 7 M). This is attributed to the enhanced hydrophobicity facilitating membrane crossing and the specific halogen bond interaction with the target protein's backbone [4]. -
H2S Release: While the halogen on the aryl ring is distal, its electronic effect (Hammett
) modulates the electron density of the thione ( ). Iodo ( ) and Bromo ( ) are similar, but the subtle difference in polarizability can affect the rate of hydrolysis or nucleophilic attack that triggers release.
References
-
C=S...I Halogen Bonding Interactions in Crystalline Iodinated Dithiole-2-thiones. CrystEngComm. Available at: [Link]
-
Synthesis and Reactivity of 3H-1,2-Dithiole-3-thiones. Molecules. Available at: [Link]
-
Activity of Bromo and Iodo Derivatives Against hCK2α. ResearchGate. Available at: [Link]
Sources
A Researcher's Guide to the Synthesis and Thermal Analysis of 4,5-disubstituted-1,2-dithiane Derivatives
The structural motif of vicinal thioether substitutions on a flexible backbone is of interest for its potential in coordination chemistry, polymer science, and as a precursor to other functionalized molecules. The introduction of terminal iodo groups further enhances their synthetic utility, making them valuable intermediates.
Comparative Data (Hypothetical)
To illustrate the expected data format and potential trends, the following table presents a hypothetical comparison of the melting points for a series of 4,5-bis(2-iodoethylsulfanyl) derivatives with varying alkane linkers. It is anticipated that the melting point will be influenced by the length of the central alkyl chain, with longer, more flexible chains potentially leading to lower melting points due to less efficient crystal packing.
| Compound | Linker (R) | Molecular Formula | Expected Melting Point Range (°C) | Notes |
| 1 | -(CH₂)₅- | C₉H₁₆I₂S₂ | 45 - 55 | Waxy solid at room temperature. |
| 2 | -(CH₂)₆- | C₁₀H₁₈I₂S₂ | 50 - 60 | Crystalline solid. |
| 3 | -(CH₂)₇- | C₁₁H₂₀I₂S₂ | 40 - 50 | Oily solid, difficult to crystallize. |
| 4 | -(CH₂)₈- | C₁₂H₂₂I₂S₂ | 55 - 65 | Sharp melting point observed. |
Experimental Protocols
Synthesis of 4,5-bis(2-iodoethylsulfanyl) Derivatives
The synthesis of the target compounds can be achieved through a two-step process starting from the corresponding 1,2-dibromoalkane. The following is a generalized procedure.
Step 1: Synthesis of 4,5-bis(2-hydroxyethyl)thioalkane
-
To a solution of the appropriate 1,2-dibromoalkane (1.0 eq) in ethanol, add 2-mercaptoethanol (2.2 eq) and sodium ethoxide (2.2 eq).
-
Reflux the mixture for 12 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diol.
-
Purify the product by column chromatography on silica gel.
Step 2: Iodination of the Diol
-
To a solution of the purified diol (1.0 eq) and triphenylphosphine (2.5 eq) in anhydrous dichloromethane at 0 °C, add imidazole (2.5 eq).
-
Slowly add iodine (2.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final 4,5-bis(2-iodoethylsulfanyl) derivative.
Melting Point Determination
The melting point of the purified compounds should be determined using a standard melting point apparatus.
-
Ensure the sample is completely dry and free of solvent.
-
Load a small amount of the crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).
-
The melting point is reported as this range. For a pure compound, this range should be narrow (1-2 °C).
Experimental Workflows
The following diagrams illustrate the synthetic and analytical procedures described.
Caption: Synthetic pathway for 4,5-bis(2-iodoethylsulfanyl) derivatives.
Caption: Standard procedure for melting point determination.
Discussion and Rationale
The choice of a two-step synthesis provides a reliable route to the target molecules. The initial nucleophilic substitution to form the diol is a classic Williamson ether synthesis analogue, using a thiolate nucleophile. The subsequent iodination using triphenylphosphine and iodine (an Appel reaction) is a standard method for converting alcohols to iodides under mild conditions, which is crucial to avoid side reactions.
The melting point of a crystalline solid is a fundamental physical property that provides information about its purity and the strength of the intermolecular forces in the crystal lattice. A sharp melting range is indicative of a high degree of purity. In the context of drug development, the melting point can influence solubility and dissolution rates, which are critical pharmacokinetic parameters. For materials science applications, the melting point defines the upper-temperature limit for the solid-state application of the material and is a key parameter for melt processing.
By systematically varying the length of the alkane linker between the two thioether moieties, researchers can probe how subtle changes in molecular structure affect the macroscopic thermal properties. This structure-property relationship is a cornerstone of rational drug design and materials engineering.
References
-
Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link][1]
-
MDPI. (2021, October 25). 4,7-Bis(dodecylthio)-[1][2][3]thiadiazolo[3,4-c]pyridine. Retrieved from [Link][4]
-
PrepChem. (n.d.). Synthesis of 4,5-bis(4-methoxyphenyl)-2-thiazole ethanol. Retrieved from [Link][5]
-
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PubMed. (n.d.). Synthesis and antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes. Retrieved from [Link][7]
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Broadhurst, M. G. (1962). The melting temperatures of the n-paraffins and the convergence temperature for polyethylene. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(3), 241.[8]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one
Core Principle: Hazard-Informed Waste Management
The fundamental principle of chemical waste disposal is to characterize the waste based on its properties.[1] The structure of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one contains two key functional groups that dictate its disposal pathway:
-
Iodo-Groups (Halogens): The presence of iodine classifies this compound as a halogenated organic compound .[2][3] These substances are often toxic, persistent in the environment, and can produce hazardous byproducts upon improper treatment (e.g., incineration).[4] For this reason, regulations strictly mandate that they be segregated from non-halogenated waste streams.[5][6]
-
Dithiol and Thioether Groups (Sulfur): The sulfur-containing moieties (dithiol and thioether) suggest potential for malodor and reactivity. Thiols, in particular, are known for their powerful and unpleasant smells.[7][8] Furthermore, sulfur compounds can form toxic gases like sulfur dioxide if combusted improperly.[9]
Given these characteristics, 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one must be treated as a toxic, halogenated hazardous waste .
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before generating or handling any waste, ensuring personal safety is paramount. All operations involving this compound, including weighing, reaction setup, and waste collection, must be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors.[2][3]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield over safety glasses. | Protects eyes from splashes of the chemical or solvents. |
| Hand Protection | Nitrile gloves (check manufacturer's compatibility chart for solvents used). | Provides a barrier against skin contact. Note that no glove material offers permanent protection; they should be changed immediately upon contamination. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for collecting and disposing of waste containing 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one. This workflow is designed to ensure safety, segregation, and regulatory compliance from the point of generation to final pickup.
Diagram: Disposal Decision Workflow
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- 9. nj.gov [nj.gov]
Comprehensive Safety and Handling Guide for 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one
This document provides essential safety and logistical information for the handling and disposal of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one. As a research chemical with limited specific safety data, this guide is built upon established principles for handling structurally related hazardous compounds, including organoiodides and sulfur-containing reagents. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound.
Hazard Assessment: Understanding the Risks
Potential Hazards:
-
Toxicity: Organoiodides can be toxic and may have effects on the thyroid.[1][2] Inhalation, ingestion, or skin contact may be harmful.[1][3]
-
Irritation: The compound may cause skin, eye, and respiratory tract irritation.[3][4][5][6]
-
Sensitization: Some sulfur-containing compounds can be skin sensitizers.[5][6]
-
Environmental Hazards: Halogenated organic compounds can be toxic to aquatic life.[1][6]
| Hazard Category | Potential Effects | Mitigation Strategy |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][3] | Use in a well-ventilated area or fume hood, and wear appropriate PPE. |
| Skin/Eye Irritation | May cause serious eye and skin irritation.[3][4][5][6] | Wear safety goggles and chemical-resistant gloves. |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[3][4][5] | Handle in a fume hood to minimize inhalation exposure. |
| Environmental | Potentially toxic to aquatic life.[1][6] | Dispose of as hazardous waste; do not release to the environment.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one. The following table outlines the minimum required PPE.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield.[1][7][8] | Protects against accidental splashes. |
| Hands | Nitrile or neoprene gloves.[9] | Provides resistance to organic compounds. Inspect gloves before use.[4] |
| Body | Chemical-resistant lab coat.[9][10] | Protects against spills and contamination of personal clothing. |
| Respiratory | Use a respirator with appropriate filters if working outside of a fume hood.[1][9] | Minimizes inhalation of vapors or aerosols. |
Safe Handling and Operations: A Step-by-Step Workflow
Adherence to a strict operational workflow is paramount to ensuring safety. The following diagram and procedural steps outline the recommended process from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
